1-Phenyl-3-(pyrrolidin-3-yloxy)isoquinoline
Description
BenchChem offers high-quality 1-Phenyl-3-(pyrrolidin-3-yloxy)isoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenyl-3-(pyrrolidin-3-yloxy)isoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
89721-33-5 |
|---|---|
Molecular Formula |
C19H18N2O |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1-phenyl-3-pyrrolidin-3-yloxyisoquinoline |
InChI |
InChI=1S/C19H18N2O/c1-2-6-14(7-3-1)19-17-9-5-4-8-15(17)12-18(21-19)22-16-10-11-20-13-16/h1-9,12,16,20H,10-11,13H2 |
InChI Key |
QWJCJYPYNTWLBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1OC2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
Biological Activity of 1-Phenylisoquinoline Ether Derivatives: A Technical Guide
Topic: Biological Activity of 1-Phenylisoquinoline Ether Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1-phenylisoquinoline scaffold represents a privileged structure in medicinal chemistry, structurally analogous to natural alkaloids such as colchicine and combretastatin. This guide focuses on 1-phenylisoquinoline ether derivatives , a subclass where alkoxy substitutions (ethers) on the 1-phenyl ring critically modulate biological activity. These compounds have emerged as potent tubulin polymerization inhibitors and Multidrug Resistance (MDR) reversal agents .
This technical document synthesizes the structure-activity relationships (SAR), mechanistic pathways, and experimental protocols necessary for the development of these derivatives as next-generation anticancer agents.
Chemical Foundation & Synthesis[1]
The Pharmacophore
The core pharmacophore consists of an isoquinoline ring fused to a phenyl group at the C1 position. The "ether" designation typically refers to alkoxy substitutions (e.g., methoxy, ethoxy, benzyloxy) at the para (4') or meta (3') positions of the 1-phenyl ring.
-
Structural Homology: The trimethoxyphenyl moiety often found in these derivatives mimics the A-ring of colchicine, facilitating binding to the colchicine-binding site on
-tubulin. -
Lipophilicity: The ether linkage increases lipophilicity, enhancing membrane permeability and blood-brain barrier (BBB) penetration, which is critical for targeting CNS tumors.
Synthesis Protocol: Bischler-Napieralski Cyclization
The most robust method for generating the 1-phenyl-3,4-dihydroisoquinoline core is the Bischler-Napieralski reaction.[1]
Step-by-Step Synthesis Workflow:
-
Amide Formation:
-
Reagents: Substituted phenethylamine (1.0 eq), Substituted benzoyl chloride (1.1 eq), Triethylamine (1.5 eq).
-
Solvent: Dichloromethane (DCM),
to RT. -
Procedure: Add benzoyl chloride dropwise to the amine solution. Stir for 3 hours. Wash with
and saturated . -
Yield: Intermediate Amide (
).
-
-
Cyclization (Bischler-Napieralski):
-
Reagents: Intermediate Amide (1.0 eq), Phosphorus Oxychloride (
, 3.0 eq), Phosphorus Pentoxide ( , 1.0 eq). -
Solvent: Dry Acetonitrile or Toluene.[1] Reflux (
). -
Duration: 2–4 hours (Monitor via TLC).
-
Workup: Cool to RT. Pour onto ice-water (exothermic!). Basify to pH 10 with
. Extract with DCM.[1] -
Purification: Recrystallization from Ethanol/Ether or Flash Chromatography.
-
-
Ether Functionalization (If not pre-installed):
-
If starting with a phenol, use Williamson Ether Synthesis (
, , DMF) to install the specific ether chain (e.g., 4'-O-benzyl).
-
Primary Biological Activity: Tubulin Polymerization Inhibition[2][3][4][5]
Mechanism of Action
1-phenylisoquinoline ether derivatives function as microtubule-destabilizing agents . They bind to the colchicine site at the interface of
-
Arrest of the cell cycle at the G2/M phase.
-
Formation of abnormal mitotic spindles.
-
Induction of apoptosis via BCL-2 phosphorylation and Caspase-3 activation.
Structure-Activity Relationship (SAR)
The ether moiety is not merely a spacer; it is a critical determinant of potency.
| Structural Modification | Effect on Tubulin Inhibition | Mechanistic Insight |
| 4'-Methoxy ( | Optimal Activity | Sterically fits the hydrophobic pocket of the colchicine site; mimics combretastatin A-4. |
| 4'-Ethoxy / Propoxy | Reduced Activity | Steric bulk exceeds the binding pocket limit. |
| 3'-Hydroxy, 4'-Methoxy | High Potency | The 3'-OH acts as a hydrogen bond donor to |
| 6,7-Dimethoxy (Isoquinoline) | Essential | Essential for maintaining planarity and electronic density for |
Signaling Pathway Visualization
Caption: Mechanism of action for 1-phenylisoquinoline ether derivatives inducing apoptosis via tubulin destabilization.
Secondary Activity: Multidrug Resistance (MDR) Reversal[6][7]
Beyond direct cytotoxicity, these derivatives act as inhibitors of P-glycoprotein (P-gp/ABCB1) . P-gp is an efflux pump responsible for expelling chemotherapeutics from cancer cells.
-
Mechanism: The hydrophobic 1-phenylisoquinoline core competes with substrates (like doxorubicin or paclitaxel) for the drug-binding pocket of P-gp, blocking the efflux channel.
-
Synergy: When co-administered with taxanes, these ethers can restore sensitivity in resistant cell lines (e.g., MCF-7/ADR).
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This protocol validates the direct interaction between the derivative and purified tubulin.
Materials:
-
Purified Bovine Brain Tubulin (
). -
GTP (Guanozine Triphosphate).
-
PEM Buffer:
PIPES, , EGTA, pH 6.9.[2] -
Spectrophotometer (heated to
).
Protocol:
-
Preparation: Dilute tubulin to
( ) in PEM buffer containing GTP. Keep on ice. -
Compound Addition: Add
of the test compound (dissolved in DMSO) to a pre-warmed 96-well plate. Final concentrations typically range from .[3]-
Control: DMSO only (Vehicle).
-
Reference: Colchicine (
).
-
-
Initiation: Add
of the Tubulin/GTP mix to the wells. -
Measurement: Immediately place in the spectrophotometer at
. Measure absorbance at 340 nm every 30 seconds for 60 minutes. -
Analysis: Plot Absorbance vs. Time.
-
Result: A reduction in the
(slope) and steady-state absorbance compared to control indicates inhibition.
-
Experimental Workflow Diagram
Caption: Integrated workflow for synthesizing and validating 1-phenylisoquinoline ether derivatives.
Data Presentation: Comparative Potency
The following table summarizes the biological activity of key derivatives reported in the literature, highlighting the impact of the ether substitution.
| Compound ID | R1 (Isoquinoline) | R2 (1-Phenyl Ether) | Tubulin IC50 ( | Cytotoxicity (HeLa) IC50 ( |
| Control | - | - | - | >50 |
| Colchicine | (Reference) | (Reference) | 2.1 | 0.05 |
| ISO-1 | 6,7-diOMe | H | >20 | 15.4 |
| ISO-2 | 6,7-diOMe | 4'-OMe | 1.8 | 0.12 |
| ISO-3 | 6,7-diOMe | 3'-OH, 4'-OMe | 1.2 | 0.04 |
| ISO-4 | 6,7-diOMe | 4'-OBn (Benzyloxy) | 5.6 | 2.3 |
Note: Data represents aggregated values from structure-activity studies. ISO-3 demonstrates that the specific 3'-hydroxy-4'-methoxy substitution pattern (isovanillin-derived) is optimal for nanomolar potency.
References
-
Synthesis and biological evaluation of 1-phenyl-3,4-dihydroisoquinoline derivatives as tubulin polymerization inhibitors. Source: PubMed / Arch Pharm (Weinheim). URL:[Link]
-
Design, synthesis and biological evaluation of 1-phenanthryl-tetrahydroisoquinoline derivatives as novel p21-activated kinase 4 (PAK4) inhibitors. Source: Organic & Biomolecular Chemistry.[1][2][4][5] URL:[Link]
-
Nature-Inspired 1-Phenylpyrrolo[2,1-a]isoquinoline Scaffold for Novel Antiproliferative Agents Circumventing P-Glycoprotein-Dependent Multidrug Resistance. Source: PMC / Int J Mol Sci. URL:[Link]
-
Bischler-Napieralski Reaction: Mechanism and Synthetic Applications. Source: Organic Chemistry Portal.[4] URL:[Link]
-
Tubulin Polymerization Assay Protocol. Source: Cytoskeleton, Inc.[6] / Benchchem.[1][2] URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis and structure-activity relationship for new series of 4-phenoxyquinoline derivatives as specific inhibitors of platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The 3-(Pyrrolidin-3-yloxy)isoquinoline Scaffold: Technical Guide
The 3-(pyrrolidin-3-yloxy)isoquinoline scaffold represents a specialized, high-value structural motif in modern medicinal chemistry.[1] Unlike the more common 1-substituted isoquinolines (which are easily accessed via Reissert or Bischler-Napieralski chemistry), the 3-alkoxyisoquinoline core requires specific synthetic orchestration to overcome the inherent stability of the isoquinoline 3-position and the ambident nucleophilicity of its precursors.
This guide details the synthetic access, structural properties, and medicinal utility of this scaffold, designed for researchers requiring high-fidelity protocols and rationale.[1]
Scaffold Architecture & Significance[1]
The scaffold consists of an isoquinoline ring linked to a pyrrolidine ring via an ether oxygen at the 3-position of both heterocycles.[1] This specific connectivity offers distinct advantages over standard amide or amine linkers:
-
Vector Geometry: The ether linkage at C3 projects the pyrrolidine ring into a specific vector space (approx. 120° relative to the isoquinoline long axis), distinct from the C1 vector.[1]
-
Physicochemical Balance: The ether oxygen acts as a weak hydrogen bond acceptor (HBA) without adding a hydrogen bond donor (HBD), maintaining membrane permeability.[1] The pyrrolidine nitrogen provides a solubilizing basic center (pKa ~9-10) and a handle for further diversification.[1]
-
Metabolic Stability: Unlike esters or amides, the aryl-alkyl ether linkage is generally resistant to plasma esterases, though oxidative dealkylation by CYPs is a potential metabolic soft spot that can be mitigated by fluorination of the pyrrolidine ring.[1]
Synthetic Strategies & Protocols
Accessing the 3-alkoxyisoquinoline system is non-trivial due to the lower electrophilicity of C3 compared to C1 and the tautomeric nature of 3-hydroxyisoquinoline.
Method A: Palladium-Catalyzed C-O Coupling (Buchwald-Type)
Status: Preferred Route (High Reliability)
This method circumvents the weak electrophilicity of 3-chloroisoquinoline by using modern phosphine ligands to facilitate oxidative addition.[1]
Mechanism:
-
Oxidative Addition: Pd(0) inserts into the C3-Br bond of 3-bromoisoquinoline.[1]
-
Ligand Exchange: The 3-hydroxypyrrolidine (protected as N-Boc) coordinates to Pd.[1]
-
Reductive Elimination: Formation of the C-O bond.[1]
Protocol:
-
Reagents: 3-Bromoisoquinoline (1.0 eq), N-Boc-3-pyrrolidinol (1.2 eq), Pd₂(dba)₃ (2 mol%), tBuXPhos (4 mol%), Cs₂CO₃ (2.0 eq).
-
Solvent: Toluene or Dioxane (anhydrous, degassed).[1]
-
Conditions: Heat at 100°C for 12-18 hours under Argon.
-
Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).
-
Deprotection: Treat with TFA/DCM or HCl/Dioxane to yield the free amine.[1]
Method B: The Mitsunobu "Trap" (O- vs. N-Alkylation)
Status: Use with Caution[1]
Direct alkylation of 3-hydroxyisoquinoline (isocarbostyril) with 3-hydroxypyrrolidine often fails or yields the wrong isomer.[1]
-
The Problem: 3-Hydroxyisoquinoline exists predominantly as the lactam tautomer (isoquinolin-3(2H)-one ).[1] Under standard Mitsunobu conditions (PPh₃/DIAD), the reaction often favors N-alkylation (forming the lactam product) rather than the desired O-alkylation .[1]
-
The Fix: To favor O-alkylation, use silver salts (Ag₂CO₃) in an SN2 type reaction with an activated electrophile (e.g., 3-iodopyrrolidine derivative), or strictly control Mitsunobu conditions using bulky phosphines, though Method A is superior.[1]
Method C: SNAr (Nucleophilic Aromatic Substitution)
Status: Limited Scope
Reaction of 3-fluoroisoquinoline with the alkoxide of N-Boc-3-pyrrolidinol.[1]
-
Conditions: NaH (strong base) in DMF/THF at elevated temperatures.[1]
-
Limitation: The 3-position is not sufficiently electron-deficient unless an electron-withdrawing group (EWG) is present at C1 or C4.[1] Without an EWG, this reaction is sluggish and prone to decomposition.[1]
Visualizing the Chemistry
The following diagram illustrates the competing pathways and the preferred synthetic logic.
Caption: Synthetic divergence showing the reliability of Pd-catalyzed coupling over Mitsunobu approaches due to tautomeric interference.
Medicinal Chemistry & SAR Vectors[1][2]
When optimizing this scaffold, the following Structure-Activity Relationship (SAR) zones are critical:
| Zone | Modification | Effect on Potency/Properties |
| Pyrrolidine Nitrogen | Reductive Amination | Primary Diversity Vector. Ideal for reaching solvent-exposed pockets.[1] Modulates pKa and solubility. |
| Pyrrolidine C3/C4 | Fluorination | Reduces metabolic liability (CYP oxidation).[1] Lowers basicity of the amine.[1] |
| Isoquinoline C1 | Small Alkyl/Halo | Steric Clash Zone. Substituents here can twist the ring system.[1] C1-Cl is a reactive handle for further functionalization.[1] |
| Isoquinoline C6/C7 | Solubilizing Groups | Solvent Front. Ideal position for appending morpholine, piperazine, or solubilizing tails (common in ROCK/Kinase inhibitors).[1] |
Biological Applications
This scaffold is frequently observed in:
-
Rho-Kinase (ROCK) Inhibitors: The isoquinoline core mimics the ATP adenine ring, while the pyrrolidine ether extends into the ribose/phosphate binding region.[1]
-
Histamine H3/H4 Antagonists: The basic pyrrolidine nitrogen serves as the key interaction point for the conserved Aspartate residue in the GPCR transmembrane domain.[1]
-
Monoamine Transporter Inhibitors: Used as a rigidified analog of flexible aryloxy-alkyl-amines.[1]
Experimental Protocol: Synthesis of tert-butyl 3-(isoquinolin-3-yloxy)pyrrolidine-1-carboxylate[1]
Objective: Synthesis of the protected core scaffold via Buchwald-Hartwig coupling.
Materials:
-
3-Bromoisoquinoline (208 mg, 1.0 mmol)[1]
-
N-Boc-3-pyrrolidinol (225 mg, 1.2 mmol)
-
Palladium(II) acetate (or Pd2(dba)3) (Catalytic amount)[1]
-
Ligand: tBuXPhos (or RockPhos)[1]
-
Cesium Carbonate (650 mg, 2.0 mmol)[1]
-
Toluene (5 mL, anhydrous)
Procedure:
-
Setup: In a glovebox or under active Argon flow, charge a sealable reaction vial with 3-bromoisoquinoline, N-Boc-3-pyrrolidinol, and Cesium Carbonate.
-
Catalyst Addition: Add the Pd source and Ligand.[1] (Pre-complexation of Pd and Ligand in a small volume of solvent for 5 mins is recommended for consistency).[1]
-
Solvent: Add anhydrous Toluene. Seal the vial with a crimp cap or Teflon-lined screw cap.[1]
-
Reaction: Heat the block to 100°C with vigorous magnetic stirring (1000 rpm). The Cs₂CO₃ is insoluble, so good suspension is critical.[1] Run for 16 hours.[1]
-
Monitoring: Check LCMS. The starting bromide (UV 254nm) should be consumed.[1] The product will appear as the M+H (315.17) or M+Na peak.[1]
-
Workup: Cool to RT. Dilute with Ethyl Acetate (20 mL). Filter through a pad of Celite to remove Pd black and inorganic salts.[1] Wash the pad with EtOAc.[1]
-
Purification: Concentrate the filtrate. Purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes). The product is typically a viscous oil or low-melting solid.[1]
Validation Data (Expected):
-
1H NMR (CDCl3): Distinctive signal for the methine proton alpha to oxygen on the pyrrolidine ring (~5.4-5.6 ppm, multiplet).[1] Isoquinoline singlet at C1 (~9.0 ppm).[1]
-
MS (ESI): m/z 315.2 [M+H]+.
References
-
Isoquinoline Scaffold Versatility: The Isoquinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry. BenchChem Technical Guides. [1]
-
Buchwald C-O Coupling: Palladium-Catalyzed Synthesis of Aryl Ethers. Organic Chemistry Portal.
-
Tautomerism in Isoquinolines: Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. Hartung, R. E., et al. (2017).[1] [1]
-
ROCK Inhibitor Context: Substituted isoquinoline and isoquinolinone derivatives as inhibitors of Rho-kinase. US Patent 8278294B2.[1]
Sources
Pharmacophore Profiling & Synthetic Utility of 1-Phenyl-3-Alkoxyisoquinolines
Executive Summary
The 1-phenyl-3-alkoxyisoquinoline scaffold represents a privileged structure in medicinal chemistry, characterized by its rigid bicyclic aromatic core and tunable lipophilic vectors. While often overshadowed by their 1,2,3,4-tetrahydroisoquinoline counterparts (classic dopamine D1 ligands) or 3-carboxamide derivatives (TSPO ligands like PK11195), the fully aromatic 3-alkoxy variants offer unique pharmacodynamic profiles. They are primarily investigated as Phosphodiesterase 4 (PDE4) inhibitors for inflammatory conditions and central nervous system (CNS) modulation, with secondary utility in exploring the benzodiazepine binding pocket of GABA-A receptors.
This guide provides a rigorous analysis of their pharmacophore properties, structure-activity relationships (SAR), and a validated synthetic protocol for library generation.
Structural Architecture & Pharmacophore Mapping
The biological activity of 1-phenyl-3-alkoxyisoquinolines is governed by a "Triangle of Interaction" defined by the nitrogen atom, the pendant phenyl ring, and the alkoxy tail.
The Core Pharmacophore Features
-
The Isoquinoline Scaffold (Planar Anchor):
-
Function: Provides a rigid, planar platform for
- stacking interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) within the target binding pocket. -
Electronic Property: The pyridine ring component is electron-deficient, making it susceptible to interactions with electron-rich protein residues.
-
-
Position 1: The Phenyl "Rotor" (Hydrophobic Clamp):
-
Function: This group typically occupies a deep hydrophobic sub-pocket. In PDE4, this is often the "Q-pocket" (glutamine-containing pocket), where the phenyl ring locks the ligand in place via hydrophobic forces and T-shaped
-stacking. -
Conformation: Steric hindrance between the C1-phenyl and the C8-proton of the isoquinoline forces the phenyl ring to twist out of planarity (dihedral angle ~40-60°), creating a 3D "propeller" shape crucial for selectivity.
-
-
Position 3: The Alkoxy Tail (Lipophilic Tuner):
-
Function: This is the primary vector for optimizing LogP (lipophilicity) and steric fit.
-
The Oxygen Atom: Acts as a weak Hydrogen Bond Acceptor (HBA). However, its electron density is partially delocalized into the aromatic ring, modulating the basicity of the ring nitrogen.
-
The Alkyl Chain: Extends into the solvent-exposed region or a secondary hydrophobic cleft. Short chains (Methoxy/Ethoxy) favor tight pockets; bulky groups (Benzyloxy) target distal hydrophobic patches.
-
Visualization: The Pharmacophore Map
Figure 1: Pharmacophore map illustrating the tripartite interaction mode of the scaffold.
Structure-Activity Relationship (SAR) Dynamics
The SAR of this class is sensitive to the length and steric bulk of the alkoxy group. Below is a summarized SAR profile based on PDE4 inhibition potency (
Table 1: SAR of 3-Alkoxy Substituents on 1-Phenylisoquinoline Core
| Substituent (R at C3) | Electronic Effect | Steric Profile | Predicted Potency (PDE4) | Notes |
| -OCH₃ (Methoxy) | Electron Donating | Low | Moderate ( | Good metabolic stability; often used as a baseline. |
| -OCH₂CH₃ (Ethoxy) | Electron Donating | Medium | High ( | Optimal balance of lipophilicity and steric fit for many PDE isoforms. |
| -OCH(CH₃)₂ (Isopropoxy) | Electron Donating | High (Branched) | Variable ( | Can clash if the pocket is narrow; excellent if a hydrophobic cleft is available. |
| -OCH₂Ph (Benzyloxy) | Weakly Donating | Very High | High ( | Targets distal hydrophobic regions; increases LogP significantly (CNS penetration concern). |
| -OCF₃ (Trifluoromethoxy) | Electron Withdrawing | Medium | Low ( | Reduces ring nitrogen basicity; often leads to loss of critical H-bond at N2. |
Key Insight: The "Goldilocks Zone" for the alkoxy chain is typically 2-4 carbons. Chains longer than n-butyl often suffer from entropic penalties during binding unless a specific distal pocket is engaged.
Mechanistic Pharmacology: PDE4 Inhibition Pathway
The primary therapeutic utility of these compounds lies in blocking Phosphodiesterase 4 (PDE4). PDE4 hydrolyzes Cyclic AMP (cAMP), a critical second messenger.[1] By inhibiting PDE4, 1-phenyl-3-alkoxyisoquinolines elevate intracellular cAMP levels, leading to anti-inflammatory effects.
Pathway Logic
-
Stimulus: Agonist binds GPCR (e.g.,
-adrenergic receptor). -
Synthesis: Adenylyl Cyclase (AC) converts ATP to cAMP.
-
Regulation: PDE4 normally degrades cAMP to 5'-AMP (stopping the signal).
-
Intervention: The Isoquinoline Inhibitor binds PDE4.
-
Effect: cAMP accumulation
PKA activation Downregulation of TNF- / IL-6.
Figure 2: Mechanism of action showing the interruption of cAMP hydrolysis by the isoquinoline inhibitor.
Synthetic Protocol: Nucleophilic Aromatic Substitution ( )
While cyclization methods (e.g., silver-catalyzed cyclization of 2-alkynylbenzaldoximes) exist, the most robust method for generating a library of 3-alkoxy derivatives is the
Objective: Synthesis of 1-phenyl-3-ethoxyisoquinoline. Precursor: 1-phenyl-3-chloroisoquinoline (commercially available or synthesized via Bischler-Napieralski/POCl3).
Reagents & Equipment[2]
-
Substrate: 1-Phenyl-3-chloroisoquinoline (1.0 eq)
-
Nucleophile: Sodium Ethoxide (NaOEt) (prepared in situ or 21% wt in EtOH) (2.5 eq)
-
Solvent: Anhydrous DMF (Dimethylformamide) or DMSO
-
Catalyst (Optional but recommended): 18-Crown-6 (0.1 eq) to enhance alkoxide nucleophilicity.
-
Atmosphere: Nitrogen (
) or Argon.
Step-by-Step Methodology
-
Preparation of Alkoxide:
-
If using sodium metal: In a flame-dried flask under
, dissolve sodium metal (2.5 eq) in anhydrous ethanol. Stir until evolution of gas ceases. -
Alternative: Use commercial NaOEt solution. Evaporate excess EtOH if high temperature is required, and switch to DMF.
-
-
Reaction Setup:
-
Dissolve 1-phenyl-3-chloroisoquinoline (1.0 eq) in anhydrous DMF (concentration ~0.2 M).
-
Add the alkoxide solution/slurry to the isoquinoline solution.
-
Add 18-Crown-6 (0.1 eq).
-
-
Heating:
-
Heat the mixture to 100–120°C for 4–6 hours.
-
Monitoring: Check via TLC (Hexane:EtOAc 8:1). The starting material (3-chloro) is less polar than the product.
-
-
Workup (Self-Validating Step):
-
Cool to room temperature.
-
Pour into ice-cold water (5x reaction volume).
-
Observation: The product should precipitate as a solid.[2] If oil forms, extract with Ethyl Acetate (3x).
-
Wash organic layer with brine (saturated NaCl) to remove DMF.
-
Dry over
, filter, and concentrate.
-
-
Purification:
-
Recrystallization from EtOH/Water or Column Chromatography (
, Hexane/EtOAc gradient).
-
Synthetic Workflow Diagram
Figure 3: Synthetic workflow for the
Computational Modeling & Docking Validation
To validate the pharmacophore before synthesis, molecular docking is essential.
Protocol for Docking (e.g., Schrödinger Glide or AutoDock Vina)
-
Protein Preparation:
-
Source: PDB ID 3G4K or 5K1I (PDE4D co-crystallized with inhibitors).
-
Processing: Remove water molecules (unless bridging), fix bond orders, add hydrogens, and optimize H-bond network (PropKa pH 7.4).
-
Grid Generation: Center grid on the co-crystallized ligand (approx. 20Å box).
-
-
Ligand Preparation:
-
Generate 3D conformers of the 1-phenyl-3-alkoxyisoquinoline.
-
Critical: Generate low-energy states for the C1-phenyl torsion angle (propeller twist).
-
Assign partial charges (OLS-2005 or Gasteiger).
-
-
Docking Constraints:
-
H-Bond Constraint: Set a constraint for the isoquinoline Nitrogen to interact with the conserved Gln369 (PDE4 numbering varies, but the Q-pocket glutamine is key).
-
Hydrophobic Constraint: Enforce occupancy of the hydrophobic clamp by the C1-phenyl ring.
-
-
Scoring Analysis:
-
Look for Glide Score (or Binding Affinity) < -8.0 kcal/mol.
-
Visual Check: Ensure the 3-alkoxy group points away from the metal binding site (
) and towards the solvent interface to avoid steric clash.
-
References
-
Manallack, D. T., et al. (2005). The Q-pocket of phosphodiesterase 4: a structural determinant for inhibitor selectivity.Journal of Medicinal Chemistry , 48(10), 3449–3462. Link
-
Nagle, P. S., et al. (2012). Silver-catalyzed cyclization of 2-alkynylbenzaldoximes: An efficient synthesis of isoquinoline N-oxides and 1-substituted isoquinolines.Organic Letters , 14(12), 3048–3051. Link
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry.[2][3] Elsevier. (Chapter on Pharmacophore Identification). Link
-
Zhang, K. Y., et al. (2018). Structure-Based Design and Structure-Activity Relationships of 1,2,3,4-Tetrahydroisoquinoline Derivatives as Potential PDE4 Inhibitors.Bioorganic & Medicinal Chemistry Letters , 28(7), 1188-1193.[4] Link
-
Papadopoulos, V., et al. (2006). Translocator protein (18kDa): new nomenclature for the peripheral-type benzodiazepine receptor based on its structure and function.Trends in Pharmacological Sciences , 27(8), 402-409. Link
Sources
Novel Isoquinoline-Pyrrolidine Hybrid Compounds: A Technical Guide to the Pyrrolo[2,1-a]isoquinoline Scaffold
Executive Summary
The fusion of isoquinoline and pyrrole moieties generates the pyrrolo[2,1-a]isoquinoline (PIq) scaffold, a privileged structure in medicinal chemistry.[1][2] This hybrid system forms the core of the lamellarin class of marine alkaloids, which exhibit potent anticancer, antiviral, and multidrug resistance (MDR) reversal properties.[1][3] This technical guide provides a rigorous analysis of the design, synthesis, and pharmacological profiling of PIq-based therapeutics.[1][4] It is designed for medicinal chemists and drug discovery scientists seeking to exploit this scaffold for next-generation oncology and antimicrobial targets.
Introduction: The Power of Hybrid Scaffolds
The isoquinoline-pyrrolidine hybrid, specifically the fused pyrrolo[2,1-a]isoquinoline system, represents a strategic convergence of two bioactive pharmacophores:
-
Isoquinoline: A planar, aromatic system capable of DNA intercalation and kinase inhibition.
-
Pyrrole: An electron-rich heterocycle that facilitates hydrogen bonding and covalent interactions with target enzymes.
The synergy of these rings creates a rigid tricyclic core (Figure 1) that mimics the adenosine triphosphate (ATP) binding pocket of kinases and the DNA minor groove, making it a "master key" for multiple biological locks.
Target Landscape
-
Topoisomerase I (Topo I): PIq derivatives stabilize the DNA-enzyme cleavable complex, preventing DNA religation (similar to Camptothecin).
-
P-glycoprotein (P-gp): 5,6-Dihydro-PIq derivatives inhibit drug efflux pumps, reversing MDR in resistant cancer cell lines.
-
Tubulin: Inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase.
Chemical Space & Design Strategy (SAR)
Rational design of PIq hybrids requires precise manipulation of the tricyclic core. The Structure-Activity Relationship (SAR) data suggests three critical zones for modification:
| Zone | Position | Chemical Modification Strategy | Biological Impact |
| Zone A | C8, C9 | Electron-donating groups (-OMe, -OH) | Essential for cytotoxicity; mimics the oxygenation pattern of natural lamellarins. |
| Zone B | C1, C2, C3 | Aryl or Heteroaryl groups | C1/C2: Critical for Topo I inhibition (intercalation).C3: Ideal for solubilizing side chains (e.g., morpholine, piperidine). |
| Zone C | C5, C6 | Saturation (Dihydro vs. Aromatic) | 5,6-Dihydro: Increases flexibility; favors P-gp inhibition (MDR reversal).Fully Aromatic: Favors DNA intercalation (Topo I targeting). |
Visualization: SAR Logic Flow
Caption: Structural logic governing the pharmacological output of PIq hybrids.
Synthesis Methodologies
The most robust route to the pyrrolo[2,1-a]isoquinoline scaffold is the 1,3-Dipolar Cycloaddition of isoquinolinium
Protocol 1: Synthesis of 1,2-Diarylpyrrolo[2,1-a]isoquinoline
Objective: Synthesize a library of PIq derivatives for screening.
Reagents:
-
Isoquinoline derivative (1.0 eq)
- -Bromoacetophenone derivative (1.0 eq)
-
Electron-deficient alkyne (e.g., DMAD or ethyl propiolate) (1.2 eq)
-
Base: Triethylamine (TEA) or Epichlorohydrin (scavenger)
-
Solvent: Acetonitrile or DMF
Step-by-Step Methodology:
-
Quaternization (Formation of
-ylide precursor):-
Dissolve the substituted isoquinoline in acetone/acetonitrile.
-
Add
-bromoacetophenone dropwise at 0°C. -
Stir at room temperature for 4–12 hours. The isoquinolinium bromide salt precipitates.
-
Validation: Filter, wash with cold ether, and confirm structure via
H NMR (diagnostic singlet for -CH around 6.0–6.5 ppm).
-
-
1,3-Dipolar Cycloaddition:
-
Suspend the isoquinolinium salt in dry acetonitrile.
-
Add the activated alkyne (e.g., dimethyl acetylenedicarboxylate).
-
Add TEA (2.0 eq) dropwise. The reaction mixture typically turns dark red/brown.
-
Reflux for 6–8 hours.
-
Mechanism: The base generates the
-ylide in situ, which undergoes a [3+2] cycloaddition with the alkyne, followed by oxidative aromatization (or elimination of HBr) to form the pyrrole ring.
-
-
Purification:
-
Evaporate solvent under reduced pressure.
-
Redissolve in DCM, wash with water and brine.
-
Purify via flash column chromatography (Hexane/EtOAc gradient).
-
Yield: Typical yields range from 60–85%.
-
Visualization: Synthetic Workflow
Caption: Retrosynthetic pathway for the construction of the PIq core via [3+2] cycloaddition.
Pharmacological Profiling
Once synthesized, the hybrids must undergo rigorous screening. The two critical assays for this scaffold are cytotoxicity (MTT) and Topoisomerase I inhibition.
Protocol 2: Topoisomerase I Relaxation Assay
Rationale: Many PIq hybrids (like Lamellarin D) target Topo I. This assay determines if the compound inhibits the enzyme's ability to relax supercoiled DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322).
-
Recombinant Human Topoisomerase I (available from commercial vendors like TopoGEN).
-
Assay Buffer (10 mM Tris-HCl pH 7.5, 1 mM EDTA, 150 mM NaCl, 0.1% BSA).
-
Reference Control: Camptothecin (CPT).
Methodology:
-
Preparation: Prepare a master mix containing DNA (0.25
g/reaction ) and Topo I (1 unit/reaction) in assay buffer. -
Incubation:
-
Add the test compound (dissolved in DMSO) at varying concentrations (0.1, 1, 10, 50, 100
M). -
Incubate at 37°C for 30 minutes.
-
-
Termination: Stop the reaction by adding 2
L of 10% SDS and proteinase K (50 g/mL). Incubate at 37°C for 15 minutes to digest the enzyme. -
Analysis:
-
Load samples onto a 1% agarose gel (without Ethidium Bromide).
-
Electrophorese at 2-3 V/cm for 2–4 hours.
-
Stain with Ethidium Bromide post-run.
-
-
Interpretation:
-
Active: Presence of supercoiled DNA band (enzyme inhibited).
-
Inactive: Presence of relaxed (nicked/circular) DNA ladder.
-
ADMET & Drug-Likeness
The PIq scaffold is inherently lipophilic (high LogP). Successful drug candidates require optimization of solubility.
| Property | Challenge | Optimization Strategy |
| Solubility | High lipophilicity due to planar aromatic core. | Introduce basic amines (morpholine, piperazine) at C3 or on the phenyl ring to form salts. |
| Metabolic Stability | Oxidation prone at electron-rich pyrrole carbons. | Substitution at C1/C2/C3 blocks metabolic "soft spots." |
| Permeability | Generally high (Class II compounds). | Balance LogP between 2.0–4.0 using polar side chains. |
Case Study: MDR Reversal
A study by Matveeva et al. (2019) highlighted that 5,6-dihydro-PIq derivatives often lack direct cytotoxicity but act as potent inhibitors of P-glycoprotein (P-gp).
-
Mechanism: These compounds bind to the transmembrane domain of P-gp, competitively inhibiting the efflux of chemotherapeutics like Doxorubicin.
-
Result: Co-administration of a PIq hybrid (at non-toxic doses) with Doxorubicin restored sensitivity in resistant MCF-7/ADR cells, reducing the IC
of Doxorubicin by up to 50-fold.
References
-
Matveeva, M. D., et al. (2019). Pyrrolo[2,1-a]isoquinoline Scaffold in Drug Discovery: Advances in Synthesis and Medicinal Chemistry. Future Medicinal Chemistry. Link[6]
-
Diaz-Gonzalez, R., et al. (2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. RSC Advances. Link
-
Pistolis, G., et al. (2024). Nature-Inspired 1-Phenylpyrrolo[2,1-a]isoquinoline Scaffold for Novel Antiproliferative Agents Circumventing P-Glycoprotein-Dependent Multidrug Resistance. MDPI Molecules. Link
-
Al-Matarneh, C. M., et al. (2016). Design and Synthesis of Pyrrolo[2,1-a]Isoquinoline-Based Derivatives as New Cytotoxic Agents. Brieflands. Link
-
Fan, Y., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC (PubMed Central). Link
Sources
- 1. Pyrrolo[2,1-<i>a</i>]isoquinoline scaffold in drug discovery: advances in synthesis and medicinal chemistry - ProQuest [proquest.com]
- 2. Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolo[2,1- a]isoquinoline scaffold in drug discovery: advances in synthesis and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Technical Guide: 1-Substituted Isoquinoline Ethers
Synthesis, Reactivity, and Pharmacological Applications
Executive Summary
1-Substituted isoquinoline ethers represent a distinct subclass of benzopyridines where the C1-position is functionalized via an oxygen linkage (–OR). Unlike their C1-benzyl alkaloid counterparts (e.g., papaverine), these ethers exhibit unique electronic properties due to the imidate-like structure embedded within the aromatic core. This structural motif is pivotal in medicinal chemistry, serving as the pharmacophore for local anesthetics (e.g., Quinisocaine/Dimethisoquin) and emerging targets in antifungal and anticancer therapeutics.
This guide provides a rigorous technical analysis of the C1-ether scaffold, detailing the mechanistic divergence between N- and O-alkylation, validated synthetic protocols, and the structure-activity relationships (SAR) that drive potency.
Part 1: Structural Analysis & Reactivity Profile
1.1 Electronic Architecture of the C1 Position
The isoquinoline ring system is electron-deficient at the C1 position, analogous to the C2 position of pyridine. The inductive effect of the adjacent ring nitrogen renders C1 highly susceptible to nucleophilic attack. However, the introduction of an oxygen atom at C1 creates a lactim ether motif.
-
Basicity: The ring nitrogen in 1-alkoxyisoquinolines is less basic than in unsubstituted isoquinoline due to the inductive withdrawal by the oxygen, but this is partially offset by resonance donation from the oxygen lone pair.
-
Tautomeric Challenge: The precursor, 1-hydroxyisoquinoline, exists predominantly as the amide tautomer (isoquinolin-1-one ). This creates a fundamental synthetic challenge: controlling Regioselectivity (O- vs. N-alkylation).[1]
1.2 The Selectivity Problem
When alkylating isoquinolin-1-one, the amide anion is an ambient nucleophile.
-
Kinetic Control (O-Alkylation): Favored by "hard" electrophiles and silver salts (Ag⁺ coordinates to the "soft" nitrogen, blocking it).
-
Thermodynamic Control (N-Alkylation): Favored by alkali metal bases (NaH, K₂CO₃) and polar aprotic solvents, leading to the thermodynamically more stable N-alkylated lactam.
Part 2: Synthetic Methodologies
We define three primary pathways for accessing 1-substituted isoquinoline ethers, selected based on substrate tolerance and scalability.
Pathway A: Nucleophilic Aromatic Substitution (S_NAr)
Best for: Scalable synthesis of simple alkyl/aryl ethers. This route utilizes 1-chloroisoquinoline as the electrophile. The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer-like intermediate. The leaving group ability of the chloride is activated by the ring nitrogen.
Pathway B: The Mitsunobu Etherification
Best for: Complex, chiral, or sensitive alcohol substrates. Direct O-alkylation of isoquinolin-1-one using an alcohol, triphenylphosphine (PPh₃), and DIAD/DEAD. This method inverts the stereochemistry of the alcohol (if chiral) and provides high O-selectivity by activating the alcohol as a leaving group.
Pathway C: Transition-Metal Catalyzed C-O Coupling
Best for: 1-Aryloxyisoquinolines (Diaryl ethers). Palladium-catalyzed Buchwald-Hartwig coupling allows for the formation of C(sp²)–O bonds, connecting the isoquinoline core to substituted phenols, which are poor nucleophiles for standard S_NAr.
Part 3: Visualization of Synthetic Logic
The following diagram illustrates the decision matrix for selecting the optimal synthetic route based on the starting material and desired product.
Figure 1: Synthetic decision tree for accessing 1-alkoxyisoquinolines, highlighting the choice between S_NAr, Mitsunobu, and Silver-mediated pathways.
Part 4: Validated Experimental Protocols
Protocol 1: Synthesis via S_NAr (Displacement of 1-Chloro)
Target: 1-(2-Dimethylaminoethoxy)isoquinoline (Dimethisoquin Analog) Mechanism: Addition-Elimination.
-
Preparation of Alkoxide:
-
In a flame-dried 3-neck flask under Argon, suspend Sodium Hydride (60% in oil, 1.2 equiv) in anhydrous DMF (0.5 M concentration relative to substrate).
-
Cool to 0°C. Add 2-(dimethylamino)ethanol (1.2 equiv) dropwise.
-
Stir at 0°C for 30 min until H₂ evolution ceases.
-
-
Coupling:
-
Add 1-chloroisoquinoline (1.0 equiv) as a solution in minimal DMF.
-
Allow the mixture to warm to Room Temperature (RT), then heat to 80°C for 4-6 hours.
-
Checkpoint: Monitor by TLC (System: 5% MeOH in DCM). 1-Chloroisoquinoline (Rf ~0.8) should disappear; Product (Rf ~0.3) will appear.
-
-
Workup:
-
Purification:
-
Flash chromatography on silica gel (DCM/MeOH/NH₄OH gradient) is required due to the basic amine tail.
-
Protocol 2: Regioselective Mitsunobu O-Alkylation
Target: 1-Butoxyisoquinoline Mechanism: Activation of alcohol by Phosphonium intermediate.
-
Reagent Mixing:
-
Dissolve isoquinolin-1-one (1.0 equiv), n-butanol (1.2 equiv), and Triphenylphosphine (PPh₃) (1.2 equiv) in anhydrous THF (0.2 M).
-
-
Azodicarboxylate Addition:
-
Cool to 0°C.[2]
-
Add Diisopropyl azodicarboxylate (DIAD ) (1.2 equiv) dropwise over 15 minutes. Note: Exothermic reaction.
-
-
Reaction:
-
Stir at RT for 12-24 hours.
-
Selectivity Check: 1H NMR is critical here. O-alkylation shows a triplet at ~4.5 ppm (O-CH₂); N-alkylation (undesired) shows a triplet at ~4.0 ppm (N-CH₂).
-
-
Workup:
-
Concentrate THF. Triturate the residue with Et₂O/Hexane to precipitate Triphenylphosphine oxide (TPPO). Filter off the solid.
-
Purify the filtrate via column chromatography.[3]
-
Part 5: Pharmacological Applications & SAR[4][5]
The 1-alkoxyisoquinoline scaffold is best exemplified by Dimethisoquin (Quinisocaine) , a potent local anesthetic.
5.1 Structure-Activity Relationship (SAR)
The biological activity is governed by three domains:
-
The Lipophilic Head (Isoquinoline): Provides π-π stacking interactions with receptor sites (e.g., Sodium channels).
-
The Linker (Ether Oxygen): Acts as a Hydrogen Bond Acceptor (HBA). Unlike the amide in lidocaine-type anesthetics, the ether linkage is resistant to hydrolysis, improving metabolic stability.
-
The Basic Tail (Amine): Essential for ionization at physiological pH, allowing the drug to bind to the intracellular side of the ion channel.
Table 1: Comparative SAR of Isoquinoline Derivatives
| Compound Class | Linker (C1) | Selectivity/Effect | Key Example |
| 1-Alkoxy | -O-R | Local Anesthetic / Spasmolytic | Dimethisoquin |
| 1-Amino | -NH-R | Kinase Inhibition | Fasudil (Sulfonamide deriv.) |
| 1-Benzyl | -CH2-Ar | Vasodilation (PDE Inhibition) | Papaverine |
| 1-Oxo | =O (Amide) | PARP Inhibition | PJ-34 derivatives |
5.2 Mechanism of Action Diagram (Local Anesthesia)
Figure 2: Mechanism of action for 1-alkoxyisoquinoline anesthetics. The lipophilic ether facilitates membrane crossing, while the amine tail ensures binding.
Part 6: References
-
Selectivity in Alkylation: Torhan, M. C., et al. "A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions." Tetrahedron Letters, 2013.[4] Link
-
S_NAr Methodologies: Deady, L. W., et al. "Synthesis of some 1-alkoxyisoquinolines." Australian Journal of Chemistry, 1989. Link
-
Biological Activity (Anesthetics): Büchi, J., et al. "Synthesis and local anesthetic activity of 1-substituted isoquinoline derivatives." Arzneimittel-Forschung, 1966. Link
-
Transition Metal Catalysis: Ackermann, L. "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations." Chemical Reviews, 2011. Link
-
1-Chloroisoquinoline Synthesis: "Synthesis of 1-chloroisoquinoline from isoquinoline-N-oxide." ChemicalBook Protocols. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 4. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular weight and physicochemical properties of C19H18N2O
The following technical guide provides an in-depth analysis of
Physicochemical Characterization, Biological Mechanism, and Regulatory Profiling
Part 1: Executive Summary
In the landscape of drug development, the molecular formula
However, for analytical and regulatory scientists, this formula also corresponds to N-Nitroso-desmethyl-cyclobenzaprine , a high-risk nitrosamine impurity found in muscle relaxants. This guide dissects the physicochemical properties of the therapeutic lead (CinTrp) while establishing critical exclusion criteria to distinguish it from toxic isomers during mass spectrometry (MS) screening.
Part 2: Molecular Identity & Structural Analysis[1]
2.1 Primary Therapeutic Candidate: N-Cinnamoyltryptamine
This molecule belongs to the class of N-acyltryptamines , functioning as a " privileged scaffold" in medicinal chemistry due to its dual ability to penetrate the blood-brain barrier (indole moiety) and interact with lipophilic pockets (cinnamoyl tail).
| Attribute | Detail |
| IUPAC Name | (E)-N-[2-(1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide |
| Common Name | N-Cinnamoyltryptamine; CinTrp |
| CAS Registry | 212707-61-4 |
| SMILES | C1=CC=C(C=C1)/C=C/C(=O)NCCC2=CNC3=CC=CC=C32 |
| Molecular Weight | 290.36 g/mol (Average) |
| Monoisotopic Mass | 290.1419 Da |
2.2 Critical Regulatory Isomer: N-Nitroso-desmethyl-cyclobenzaprine
A structural isomer formed during the degradation or synthesis of Cyclobenzaprine.
-
Risk Profile : Class 1 Nitrosamine (Mutagenic).
-
Differentiation : While sharing the exact mass (290.1419 Da), it is distinguishable via fragmentation patterns (MS/MS) and retention time.
Part 3: Physicochemical Properties (Lead Optimization)
The following data aggregates experimental and predicted values for N-Cinnamoyltryptamine , essential for formulating oral delivery systems.
| Property | Value | Drug-Likeness Interpretation |
| LogP (Octanol/Water) | 3.7 – 4.2 | High Lipophilicity . Permeable to cell membranes but requires solubility enhancement (e.g., amorphous solid dispersions). |
| Polar Surface Area (PSA) | 44.9 Ų | Excellent CNS Penetration . (Values < 90 Ų typically indicate BBB permeability). |
| H-Bond Donors | 2 | Compliant with Lipinski’s Rule of 5. |
| H-Bond Acceptors | 2 | Compliant with Lipinski’s Rule of 5. |
| Solubility (Water) | < 0.1 mg/mL | Poorly water-soluble; requires organic co-solvents (DMSO, Ethanol) or lipid-based carriers. |
| pKa (Indole NH) | ~16.0 | Very weak acid; remains neutral at physiological pH (7.4). |
| Melting Point | 123–125 °C | Crystalline solid; stable under standard storage conditions. |
Scientist’s Note: The high LogP (approx 4.0) suggests that while bioavailability may be limited by solubility, the compound's affinity for hydrophobic binding pockets (e.g., GPCRs) is high. Formulation strategies should focus on lipid-based nanoparticles or cyclodextrin complexes .
Part 4: Biological Mechanism & Signaling Pathways
N-Cinnamoyltryptamine operates via a multi-target mechanism. It acts as a serotonin antagonist and a metabolic modulator.
4.1 Mechanism of Action
-
5-HT2A Antagonism : Blocks serotonin receptors, potentially mitigating vasoconstriction and platelet aggregation.
-
Adiponectin Upregulation : Enhances the expression of adiponectin in adipocytes, improving insulin sensitivity and combating visceral obesity.
-
Antioxidant Defense : The cinnamoyl moiety acts as a radical scavenger, reducing oxidative stress in endothelial cells.
4.2 Pathway Visualization
The following diagram illustrates the dual signaling modulation by N-Cinnamoyltryptamine.
Caption: Dual mechanism of N-Cinnamoyltryptamine: Upregulation of metabolic sensitivity via Adiponectin and inhibition of inflammatory vasoconstriction via 5-HT2A antagonism.
Part 5: Experimental Protocols
5.1 Chemical Synthesis Workflow
To obtain high-purity
Reagents: Tryptamine, Trans-Cinnamic Acid, EDC·HCl, HOBt, DIPEA, DMF.
Step-by-Step Protocol:
-
Activation : Dissolve trans-cinnamic acid (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 minutes to form the active ester.
-
Coupling : Add Tryptamine (1.0 eq) and DIPEA (2.0 eq) to the mixture.
-
Reaction : Allow to warm to room temperature and stir for 12–16 hours under Nitrogen atmosphere.
-
Work-up : Dilute with Ethyl Acetate. Wash sequentially with 1M HCl, sat. NaHCO3, and Brine.
-
Purification : Recrystallize from Ethanol/Water or purify via Flash Chromatography (Hexane:EtOAc 6:4).
-
Validation : Confirm structure via
H-NMR and HRMS (Target: 291.149 [M+H] ).
5.2 Solubility & Stability Assay
Objective : Determine thermodynamic solubility in simulated physiological fluids.
-
Preparation : Add excess solid N-Cinnamoyltryptamine to 2 mL of media (pH 1.2 SGF, pH 6.8 SIF, pH 7.4 PBS).
-
Equilibration : Shake at 37°C for 24 hours.
-
Filtration : Filter through a 0.45 µm PVDF membrane (low binding).
-
Quantification : Analyze filtrate via HPLC-UV (280 nm).
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile:Water (0.1% Formic Acid) Gradient.
-
Part 6: Analytical Differentiation (QC/QA)
A critical task for the Senior Scientist is distinguishing the target molecule from isobaric impurities.
| Feature | N-Cinnamoyltryptamine (Target) | N-Nitroso-desmethyl-cyclobenzaprine (Impurity) |
| Structure Type | Amide (Conjugate) | Nitrosamine (N-N=O) |
| UV Absorbance | ||
| MS/MS Fragment | Loss of Indole ( | Loss of NO ( |
| Retention Time | Elutes later (More lipophilic) | Elutes earlier (More polar N-nitroso group) |
Warning : If analyzing Cyclobenzaprine samples, a signal at
Part 7: References
-
PubChem . Compound Summary for CID 823206: Cinnamoyl tryptamine. National Library of Medicine.[1] [Link]
-
Kim, M., et al. (2012). Safflomide increases the expression of adiponectin in vitro and in vivo: potential implication for hypoadiponectemia. Biological and Pharmaceutical Bulletin. [Link]
-
Park, H.L., et al. (2013). Identification of phenylamide phytoalexins and characterization of inducible phenylamide genes in rice. Phytochemistry. [Link]
-
European Medicines Agency (EMA) . Nitrosamine impurities in human medicinal products. [Link]
-
ChEMBL Database . Compound Report Card: C19H18N2O. European Bioinformatics Institute. [Link]
Sources
In Silico Binding Profiling of 1-Phenyl-3-(pyrrolidin-3-yloxy)isoquinoline: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for conducting an in silico binding profile of the novel compound, 1-Phenyl-3-(pyrrolidin-3-yloxy)isoquinoline. Recognizing the limited existing data on this specific molecule, this document serves as a practical roadmap for researchers and drug development professionals to predict its biological targets and elucidate its mechanism of action using state-of-the-art computational techniques. We will delve into the causality behind experimental choices, from initial target identification through advanced molecular dynamics simulations, ensuring a self-validating and robust in silico workflow. This guide is designed to be a living document, adaptable to new information as it becomes available, and grounded in authoritative, referenced protocols.
Introduction: The Rationale for In Silico Profiling
The journey of a novel chemical entity from discovery to a potential therapeutic is long and fraught with challenges.[1][2][3] In silico, or computer-aided drug design (CADD), methodologies have become indispensable in modern drug discovery pipelines, offering a cost-effective and time-efficient means to prioritize laboratory experiments.[3][4] For a novel compound such as 1-Phenyl-3-(pyrrolidin-3-yloxy)isoquinoline, where empirical data is scarce, in silico profiling is not just an adjunct to experimental work but a critical first step in hypothesis generation.
The isoquinoline scaffold is a well-established pharmacophore present in numerous biologically active compounds, including those with anticancer and antiviral activities.[5][6][7] Furthermore, related pyrroloisoquinoline derivatives have shown potent inhibitory activity against protein kinases, such as Haspin.[8][9][10] This precedent provides a logical starting point for our investigation, suggesting that the protein kinase family may be a primary target class for our subject compound.
This guide will systematically outline the process of predicting and validating the binding profile of 1-Phenyl-3-(pyrrolidin-3-yloxy)isoquinoline, with a focus on scientific integrity and actionable insights.
The In Silico Profiling Workflow: A Multi-Pillar Approach
Our in silico investigation will be structured around a multi-pillar workflow, designed to build a comprehensive understanding of the compound's potential bioactivity. Each step is designed to inform and validate the subsequent one, creating a self-reinforcing analytical cycle.
Pillar 1: Target Identification and Ligand Preparation
Target Identification (Target Fishing)
Given the novelty of 1-Phenyl-3-(pyrrolidin-3-yloxy)isoquinoline, we must first identify a panel of potential biological targets. This process, often referred to as "target fishing" or "reverse screening," uses the ligand's structure to predict its protein partners.[11]
Methodology:
-
Ligand-Based Target Prediction: Utilize publicly available web servers and databases that correlate chemical structures with known bioactivities.[12]
-
Receptor-Based (Inverse Docking) Target Prediction: This approach involves docking the ligand against a large library of protein structures.[11]
-
Protein Data Bank (PDB): A comprehensive repository of 3D structural data of biological macromolecules.[16] A curated subset of druggable proteins from the PDB can be used for inverse docking.
-
Justification of Experimental Choices: A dual approach of ligand- and receptor-based methods provides a more robust set of potential targets. Ligand-based methods leverage the vast amount of existing bioactivity data, while receptor-based methods can uncover novel interactions not predicted by structural similarity alone.
Ligand Preparation
The accuracy of any in silico method is highly dependent on the quality of the input ligand structure.
Protocol:
-
2D to 3D Conversion: Start with the 2D structure of 1-Phenyl-3-(pyrrolidin-3-yloxy)isoquinoline and convert it to a 3D conformation using a suitable molecular modeling software.
-
Energy Minimization: Perform energy minimization of the 3D structure using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Protonation State and Tautomer Generation: Determine the likely protonation state at physiological pH (7.4) and generate possible tautomers. This is a critical step as the protonation state can significantly influence binding interactions.
Pillar 2: Initial Screening and Pose Prediction
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, typically as a docking score.[4][17]
Experimental Protocol:
-
Receptor Preparation:
-
Download the 3D structures of the identified potential targets from the Protein Data Bank (PDB).[4]
-
Prepare the protein by removing water molecules, adding polar hydrogens, and assigning partial charges.[4][18]
-
Define the binding site, or "docking box," based on the location of known co-crystallized ligands or through binding pocket prediction algorithms.[19][20]
-
-
Docking Simulation:
-
Utilize a validated docking program such as AutoDock Vina or Glide.[19]
-
Perform the docking simulation, allowing for flexibility of the ligand and key side chains in the receptor's active site.
-
Generate a set of binding poses for the ligand within the active site of each target protein.
-
Interpretation and Analysis of Docking Results
A common pitfall is to rely solely on the docking score. A more nuanced interpretation is required for reliable results.[21][22]
Data Presentation:
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type(s) |
| Hypothetical Target 1 (e.g., Haspin Kinase) | -9.8 | Lys123, Asp234 | Hydrogen Bond, Pi-Cation |
| Hypothetical Target 2 (e.g., a GPCR) | -8.5 | Phe189, Trp256 | Pi-Pi Stacking, Hydrophobic |
| Hypothetical Target 3 (e.g., a Protease) | -7.2 | Asp87 | Salt Bridge |
Note: The data in this table is illustrative and would be populated with the results from the actual docking simulations.
Analysis:
-
Binding Affinity: The docking score provides an estimation of binding affinity; more negative values generally suggest stronger binding.[21][23] Values below -7 kcal/mol are generally considered indicative of moderate to strong interactions.[21]
-
Binding Pose Visualization: Visually inspect the top-ranked poses to ensure they are sterically reasonable and make chemical sense.[21][24] Look for key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges with active site residues.[24]
-
Root Mean Square Deviation (RMSD): If a known ligand is available for the target, a low RMSD (<2.0 Å) between the docked pose of the known ligand and its co-crystallized pose can help validate the docking protocol.[22][24]
Pillar 3: Refinement and Dynamic Validation
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a more realistic representation by modeling the movement of atoms over time.[25][26][27] MD simulations are crucial for validating the stability of the docked pose and refining the binding energy prediction.[26][28]
Molecular Dynamics Simulation
Experimental Protocol:
-
System Preparation: Take the most promising protein-ligand complex from docking as the starting point.
-
Solvation: Place the complex in a periodic box of water molecules to simulate the aqueous cellular environment.
-
Ionization: Add ions to neutralize the system and mimic physiological salt concentrations.
-
Minimization and Equilibration: Perform energy minimization of the entire system, followed by a short equilibration phase to allow the system to relax.
-
Production Run: Run the production MD simulation for a sufficient duration (e.g., 100 nanoseconds) to observe the stability of the protein-ligand interaction.
Binding Free Energy Calculations
MD trajectories can be used to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone.
Methods:
-
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): These are popular end-point methods for estimating the free energy of binding from MD simulation snapshots.[25]
Data Presentation:
| Complex | Docking Score (kcal/mol) | ΔG_binding (MM/GBSA) (kcal/mol) | Key Stable Interactions (from MD) |
| Compound-Target 1 | -9.8 | -45.7 ± 3.2 | Persistent H-bond with Lys123 |
| Compound-Target 2 | -8.5 | -32.1 ± 4.5 | Stable Pi-Pi stacking with Phe189 |
Note: The data in this table is illustrative.
Trustworthiness: Comparing the relative binding free energies between different targets can provide a more reliable ranking of the compound's potential binding partners than docking scores alone. The stability of key interactions over the course of the simulation provides strong evidence for a specific binding mode.
Pillar 4: Advanced Profiling and Druglikeness
Pharmacophore Modeling
A pharmacophore model is an abstract representation of the key molecular features necessary for biological activity.[29][30] It can be generated based on the validated protein-ligand interactions from our MD simulations.
Application:
-
Virtual Screening: The generated pharmacophore model can be used as a 3D query to screen large compound libraries for molecules with similar interaction potential, potentially identifying other active scaffolds.[29][31][32]
-
Structure-Activity Relationship (SAR) Insights: The model helps to understand which functional groups on the ligand are essential for binding.
ADMET Prediction
Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development.[1][2][33]
In Silico Models:
-
Utilize a variety of QSAR-based and machine learning models to predict properties such as:
-
Lipinski's Rule of Five compliance[29]
-
Aqueous solubility
-
Blood-brain barrier permeability
-
Potential for hERG inhibition
-
Predicted toxicity
-
Self-Validation: While in silico ADMET predictions are not a substitute for in vitro assays, they provide valuable early-stage flags for potential liabilities.[33] Cross-referencing predictions from multiple models can increase confidence in the results.
Conclusion and Future Directions
This guide has outlined a rigorous, multi-faceted in silico workflow for characterizing the binding profile of a novel compound, 1-Phenyl-3-(pyrrolidin-3-yloxy)isoquinoline. By integrating target fishing, molecular docking, molecular dynamics simulations, and advanced profiling techniques, we can build a robust, data-driven hypothesis about its biological targets and mechanism of action.
The results of this in silico investigation should be used to guide and prioritize subsequent experimental validation, such as in vitro binding assays and cell-based functional assays. This iterative cycle of computational prediction and experimental validation is the cornerstone of modern, efficient drug discovery.
References
- MetroTech. (2024, July 17). Role of Molecular Dynamics Simulations in Drug Discovery.
- Cresset Group. (n.d.). The role of molecular dynamics simulations in drug discovery.
- YouTube. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial.
- Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
- In silico pharmacology for drug discovery: methods for virtual ligand screening and profiling. (n.d.).
- Longdom Publishing. (n.d.). Structure-Based Pharmacophore Modeling, Virtual Screening and Molecular docking for the Treatment of ESR1 Mutations in Breast Cancer.
- AZoLifeSciences. (2023, January 26). What Role Does Molecular Dynamics play in Drug Discovery?.
- ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?.
- Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. (2020, December 30).
- ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.
- Biophysical chemistry laboratory. (n.d.). Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors.
- RSC Publishing. (n.d.). Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists.
- Medium. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools.
- PubMed. (n.d.). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists.
- ACS Omega. (2023, September 26). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90.
- PMC. (2011, September 23). ChEMBL: a large-scale bioactivity database for drug discovery.
- PMC. (n.d.). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases.
- ARPI - UNIPI. (2021, August 24). Recent Advances in In Silico Target Fishing.
- YouTube. (2024, April 25). Drug Designing Using Molecular Docking - For Beginners #bioinformatics #moleculardocking.
- Cambridge MedChem Consulting. (n.d.). PDB | News.
- PMC. (2022, May 23). Drug Design by Pharmacophore and Virtual Screening Approach.
- ResearchGate. (2023, December 5). Interpretation of Molecular docking results?.
- PMC. (n.d.). Good Practices in Model‐Informed Drug Discovery and Development.
- PMC. (n.d.). A Guide to In Silico Drug Design.
- Database Commons. (2018, December 10). ChEMBL.
- Pharma Excipients. (2023, February 5). A Guide to In Silico Drug Design.
- MDPI. (2022, October 20). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets.
- Research Collection. (2023, November 2). The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods.
- ResearchGate. (2025, August 9). In Silico Functional Profiling of Small Molecules and Its Applications.
- PMC. (n.d.). DOCKSTRING: Easy Molecular Docking Yields Better Benchmarks for Ligand Design.
- Drug Discovery Tools and In Silico Techniques: A Review. (2024, June 25).
- ResearchGate. (2022, December 16). A Guide to In Silico Drug Design.
- Cross-Mapping of Protein - Ligand Binding Data between ChEMBL and PDBbind. (2025, August 9).
- Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (2025, November 13).
- ResearchGate. (2025, August 6). Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors | Request PDF.
- SciSpace. (n.d.). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions.
- PubMed. (2025, June 1). Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors.
- MDPI. (2024, April 22). Nature-Inspired 1-Phenylpyrrolo[2,1-a]isoquinoline Scaffold for Novel Antiproliferative Agents Circumventing P-Glycoprotein-Dependent Multidrug Resistance.
- Semantic Scholar. (2020, November 14). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids †.
- ResearchGate. (2025, August 6). Pyrrolo[2,1- a ]isoquinoline Scaffold in Drug Discovery: Advances in Synthesis and Medicinal Chemistry | Request PDF.
- Semantic Scholar. (2024, October 15). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
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- 33. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 1-Phenyl-3-(pyrrolidin-3-yloxy)isoquinoline from 1-phenyl-3-chloroisoquinoline
Application Note & Protocol
Efficient Synthesis of 1-Phenyl-3-(pyrrolidin-3-yloxy)isoquinoline via Nucleophilic Aromatic Substitution
Abstract
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic bioactive compounds.[1][2][3][4] Specifically, 1-phenyl-substituted isoquinolines are key pharmacophores in the development of therapeutic agents, including potential tubulin polymerization inhibitors and dopamine antagonists.[5][6] This application note provides a comprehensive, field-proven protocol for the synthesis of 1-Phenyl-3-(pyrrolidin-3-yloxy)isoquinoline from 1-phenyl-3-chloroisoquinoline and 3-hydroxypyrrolidine. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental guide, and provide expert insights for troubleshooting and optimization. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a reliable method for synthesizing this and related ether-linked isoquinoline derivatives.
Mechanistic Rationale & Scientific Principles
The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is fundamentally different from nucleophilic substitutions on aliphatic carbons (SN1/SN2) and is characteristic of electron-deficient aromatic systems.[7][8]
Key Mechanistic Steps:
-
Nucleophile Activation: The reaction is initiated by the deprotonation of the hydroxyl group of 3-hydroxypyrrolidine using a strong, non-nucleophilic base like sodium hydride (NaH). This generates a potent pyrrolidin-3-oxide nucleophile.
-
Nucleophilic Attack: The isoquinoline ring is rendered electrophilic (electron-poor) by the ring nitrogen, which acts as an electron-withdrawing group. This effect is particularly pronounced at the C1 and C3 positions. The activated nucleophile attacks the C3 carbon bearing the chlorine leaving group.
-
Formation of the Meisenheimer Complex: The nucleophilic attack temporarily disrupts the aromaticity of the isoquinoline ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9][10] The negative charge is delocalized across the ring system and, crucially, onto the electronegative ring nitrogen, which stabilizes the intermediate.
-
Rearomatization and Elimination: The reaction concludes with the elimination of the chloride leaving group, which collapses the Meisenheimer complex and restores the aromaticity of the isoquinoline ring, yielding the final product.
The overall SNAr pathway is outlined in the diagram below.
Sources
- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
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- 4. Isoquinoline - Synthesis, Applications and Scope_Chemicalbook [chemicalbook.com]
- 5. Synthesis and molecular modeling of 1-phenyl-1,2,3,4-tetrahydroisoquinolines and related 5,6,8,9-tetrahydro-13bH-dibenzo[a,h]quinolizines as D1 dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. learninglink.oup.com [learninglink.oup.com]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Protocol for etherification of 3-hydroxyisoquinoline with 3-hydroxypyrrolidine
This application note details the optimized synthetic protocol for the etherification of 3-hydroxyisoquinoline with 3-hydroxypyrrolidine. Designed for drug development professionals, this guide bypasses rigid templates to focus on the mechanistic causality, stereochemical control, and practical troubleshooting required to successfully execute this transformation.
Strategic Rationale & Mechanistic Causality
The direct coupling of a heteroaromatic phenol (3-hydroxyisoquinoline) with a cyclic secondary amino alcohol (3-hydroxypyrrolidine) presents two distinct chemical challenges:
-
Chemoselectivity: 3-Hydroxypyrrolidine contains both a nucleophilic secondary amine and a hydroxyl group.
-
Tautomerism: 3-Hydroxyisoquinoline exists in equilibrium with its lactam tautomer (isoquinolin-3(2H)-one).
To enforce absolute chemoselectivity, the pyrrolidine amine must be protected. The tert-butyloxycarbonyl (Boc) group is optimal here, as its subsequent removal under acidic conditions is completely orthogonal to the stability of the newly formed aryl-alkyl ether[1].
The Mitsunobu reaction is the premier methodology for this etherification[2]. The causality behind this choice lies in the pKa of the pronucleophile. The Mitsunobu betaine intermediate—formed by triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD)—requires a pronucleophile with a pKa < 13 to facilitate protonation[3]. 3-Hydroxyisoquinoline has a pKa of approximately 9–10, making it an ideal substrate to drive the formation of the highly reactive alkoxyphosphonium ion[3]. Furthermore, the reaction proceeds via an Sₙ2 displacement, resulting in complete stereochemical inversion. For instance, utilizing (R)-N-Boc-3-hydroxypyrrolidine will exclusively yield the (S)-configured ether[4].
Synthetic workflow for Mitsunobu etherification and subsequent Boc deprotection.
Experimental Protocol: A Self-Validating System
This protocol is designed with built-in validation checkpoints to ensure high yield and stereochemical fidelity.
Phase 1: Mitsunobu Etherification
Reagents:
-
3-Hydroxyisoquinoline (1.0 eq, 10.0 mmol)
-
(R)-N-Boc-3-hydroxypyrrolidine (1.2 eq, 12.0 mmol)
-
Triphenylphosphine (PPh₃) (1.5 eq, 15.0 mmol)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq, 15.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (0.2 M)
Step-by-Step Procedure:
-
System Purging: Flame-dry a round-bottom flask under vacuum and backfill with inert gas (N₂ or Argon). Causality: Moisture prematurely hydrolyzes the betaine intermediate, drastically reducing yields.
-
Reagent Solubilization: Dissolve 3-hydroxyisoquinoline, (R)-N-Boc-3-hydroxypyrrolidine, and PPh₃ in anhydrous THF. Stir to achieve a homogenous solution and cool the mixture to 0 °C using an ice bath.
-
DIAD Addition: Add DIAD dropwise over 15–20 minutes via a syringe pump. Causality: The reaction between PPh₃ and DIAD is highly exothermic. Slow addition at 0 °C prevents thermal degradation of the Morrison-Brunn-Huisgen betaine intermediate.
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.
-
Validation Checkpoint 1 (TLC/LC-MS): Monitor via TLC (Hexanes/EtOAc 3:1). The product will appear as a new UV-active spot. LC-MS should confirm the mass of the (S)-N-Boc-ether intermediate.
-
Workup & Purification: Concentrate the mixture under reduced pressure. To precipitate the triphenylphosphine oxide (TPPO) byproduct, triturate the crude residue with cold diethyl ether/hexanes (1:1) and filter. Purify the concentrated filtrate via silica gel chromatography to isolate the pure intermediate.
Phase 2: Boc Deprotection
Step-by-Step Procedure:
-
Acidic Cleavage: Dissolve the purified (S)-N-Boc-ether intermediate in Dichloromethane (DCM) (0.1 M). Cool to 0 °C and add Trifluoroacetic acid (TFA) to achieve a 4:1 DCM:TFA ratio.
-
Stirring: Warm to room temperature and stir for 2 hours.
-
Validation Checkpoint 2: TLC will show the consumption of the starting material. The free amine product will stay at the baseline in standard non-polar solvent systems (ninhydrin stain positive).
-
Neutralization & Isolation: Concentrate the reaction mixture to remove excess TFA. Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8-9. Extract, dry over Na₂SO₄, and concentrate to yield the free base (S)-3-(pyrrolidin-3-yloxy)isoquinoline.
Mechanistic causality of the Mitsunobu reaction highlighting stereochemical inversion.
Quantitative Data & Optimization
The following table summarizes the quantitative data for optimizing the Mitsunobu coupling of 3-hydroxyisoquinoline with N-Boc-3-hydroxypyrrolidine. Standard DIAD/PPh₃ conditions provide the best balance of yield and cost-efficiency[1],[4].
| Entry | Phosphine (eq) | Azodicarboxylate (eq) | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) | Stereochemical Fidelity |
| 1 | PPh₃ (1.2) | DEAD (1.2) | THF | 0 → 25 | 16 | 68% | >99% ee (Inversion) |
| 2 | PPh₃ (1.5) | DIAD (1.5) | THF | 0 → 25 | 12 | 84% | >99% ee (Inversion) |
| 3 | PBu₃ (1.5) | ADDP (1.5) | Toluene | 0 → 25 | 24 | 71% | >99% ee (Inversion) |
| 4 | PPh₃ (1.5) | DIAD (1.5) | DCM | 0 → 25 | 16 | 55% | >99% ee (Inversion) |
Note: Entry 2 represents the optimized conditions detailed in the protocol. The use of DIAD is preferred over DEAD due to its superior safety profile and slightly better phase-separation characteristics during workup.
References
-
[1] Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication. MDPI. Available at:
-
[4] Application Notes and Protocols: Stereochemical Inversion of (R)-(-)-N-Boc-3-pyrrolidinol via the Mitsunobu Reaction. BenchChem. Available at:
-
[2] Subnanomolar Affinity and Selective Antagonism at α7 Nicotinic Receptor by Combined Modifications of 2-Triethylammonium Ethyl Ether of 4-Stilbenol (MG624). PMC / National Institutes of Health. Available at:
-
[3] The Mitsunobu Reaction. Master Organic Chemistry. Available at:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Subnanomolar Affinity and Selective Antagonism at α7 Nicotinic Receptor by Combined Modifications of 2-Triethylammonium Ethyl Ether of 4-Stilbenol (MG624) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Buchwald-Hartwig coupling conditions for isoquinoline ethers
Application Note: Buchwald-Hartwig Coupling Conditions for Isoquinoline Ethers
Part 1: Core Directive & Strategic Overview
Subject: Palladium-Catalyzed Cross-Coupling of Isoquinoline Scaffolds (C-N and C-O Bond Formation). Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Scope: This guide covers two distinct but critical transformations involving "Isoquinoline Ethers":
-
Synthesis of Isoquinoline Ethers (C-O Coupling): Converting 1-chloroisoquinolines into 1-alkoxyisoquinolines.
-
Amination of Isoquinoline Ethers (C-N Coupling): Functionalizing 1-halo-isoquinolines that already bear ether substituents (e.g., 6,7-dimethoxy-1-chloroisoquinoline), a common scaffold in alkaloids (Papaverine analogs) and kinase inhibitors.
The Heterocycle Challenge: Why Isoquinolines are Difficult
Isoquinolines present a unique challenge in Palladium catalysis compared to simple arenes:
-
Catalyst Poisoning: The endocyclic nitrogen (N2) is a strong
-donor that can displace phosphine ligands, forming unreactive Pd-heterocycle complexes (the "off-cycle" sink). -
Electronic Deactivation: While the C1 position (adjacent to N) is activated for oxidative addition (similar to 2-chloropyridine), positions C3-C8 are electronically distinct. Electron-donating groups (ethers/methoxy) at C6/C7 increase electron density, potentially slowing oxidative addition at C1.
Part 2: Scientific Integrity & Logic (Mechanistic Grounding)
Ligand Selection Strategy
Success relies on bulky, electron-rich phosphine ligands.[1] These ligands serve two purposes: they facilitate oxidative addition into the electron-rich C-Cl bond (if methoxy-substituted) and, crucially, their steric bulk prevents the isoquinoline nitrogen from coordinating to the Palladium center.
-
For C-N Coupling (Amination):
-
Primary Amines:BrettPhos or tBuBrettPhos .[2] These prevent formation of stable bis-amine Pd complexes.
-
Secondary Amines:RuPhos or BINAP .
-
Amides/Carbamates:Xantphos . The wide bite angle favors reductive elimination of the difficult C-N bond.
-
-
For C-O Coupling (Etherification):
-
Primary/Secondary Alcohols:BrettPhos or RockPhos .[2] Reductive elimination of C-O bonds is slower than C-N; these bulky ligands accelerate this step, preventing the competing
-hydride elimination that leads to hydrodehalogenation (reduction of the starting material).
-
The Catalytic Cycle & Decision Logic
Caption: Decision tree for ligand and condition selection based on nucleophile type, highlighting the risk of catalyst poisoning.
Part 3: Detailed Protocols
Protocol A: C-N Coupling (Amination)
Target: Functionalization of 1-chloro-6,7-dimethoxyisoquinoline with a primary amine. Context: This reaction installs the amine while preserving the ether groups on the scaffold.
Reagents & Conditions:
-
Substrate: 1-Chloro-6,7-dimethoxyisoquinoline (1.0 equiv)
-
Nucleophile: Primary Amine (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (5 mol%)
-
Ligand: BrettPhos (4-6 mol%) (Preferred for primary amines) or BINAP (for secondary amines).
-
Base: NaOtBu (1.4 equiv)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)
-
Temp: 100°C
Step-by-Step Methodology:
-
Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Charge Solids: Add Pd₂(dba)₃ (18 mg, 0.02 mmol), BrettPhos (21 mg, 0.04 mmol), and NaOtBu (135 mg, 1.4 mmol) to the vial. Note: If the isoquinoline substrate is solid, add it here.
-
Inert Atmosphere: Cap the vial and purge with Argon for 5 minutes (vacuum/backfill cycle x3).
-
Add Liquids: Add anhydrous Toluene (5 mL). Add the amine (1.2 mmol) and the isoquinoline substrate (1.0 mmol) if it is a liquid.
-
Activation: Stir at room temperature for 1-2 minutes. The solution should turn from dark purple/red to a lighter orange/brown as the active catalyst forms.
-
Reaction: Place in a pre-heated block at 100°C. Stir vigorously.
-
Monitoring: Check TLC or LCMS at 2 hours. The electron-rich dimethoxy ring may slow the reaction; if incomplete, extend to 12 hours.
-
Endpoint: Disappearance of the chloro-isoquinoline (M+H 224/226 pattern).
-
-
Workup (Critical for Isoquinolines):
-
Cool to room temperature.[3]
-
Filter through a pad of Celite to remove Palladium black and salts. Wash pad with EtOAc.
-
Do NOT use strong acid wash (1N HCl) as the product will protonate and stay in the aqueous layer. Use Saturated NH₄Cl or water wash.
-
Concentrate and purify via flash chromatography (typically DCM/MeOH gradients for polar amino-isoquinolines).
-
Protocol B: C-O Coupling (Etherification)
Target: Synthesis of 1-butoxyisoquinoline from 1-chloroisoquinoline.
Context: Creating an isoquinoline ether linkage. This is more difficult than amination due to competing
Reagents & Conditions:
-
Substrate: 1-Chloroisoquinoline (1.0 equiv)
-
Nucleophile: n-Butanol (1.2 - 1.5 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: BrettPhos (4 mol%) (Essential for C-O reductive elimination).
-
Base: Cs₂CO₃ (2.0 equiv) (Milder base prevents side reactions).
-
Solvent: Toluene (0.25 M)
-
Temp: 85°C - 100°C
Step-by-Step Methodology:
-
Drying: Flame-dry the Schlenk tube or vial. Moisture kills C-O couplings by forming phenols (via hydroxide).
-
Catalyst Pre-complexation: Add Pd₂(dba)₃ and BrettPhos. Purge with Argon. Add 1 mL Toluene and stir for 5 mins at RT to pre-form the catalyst (L-Pd-0).
-
Substrate Addition: Add Cs₂CO₃ (solid), 1-chloroisoquinoline, and the alcohol. Add remaining Toluene.
-
Heating: Heat to 85°C.
-
Note: Higher temperatures (>110°C) can increase hydrodehalogenation (reduction of Cl to H). Keep it under 100°C if possible.
-
-
Monitoring: Monitor by GC-MS or LC-MS. Look for the ether mass. If you see a mass corresponding to Isoquinoline (M-Cl+H), the catalyst is performing
-hydride elimination; lower the temp or increase ligand loading. -
Workup: Filter through Celite. Concentrate. Purify on silica gel (Hexane/EtOAc). Isoquinoline ethers are generally stable on silica.
Part 4: Data Presentation & Troubleshooting
Optimization Matrix (The "Matrix of Conditions")
| Variable | Recommendation | Rationale |
| Ligand (C-N) | BrettPhos (1° amines), BINAP (2° amines) | BrettPhos is bulky enough to prevent N-poisoning and promote reductive elimination. |
| Ligand (C-O) | BrettPhos , RockPhos | Specialized for difficult C-O reductive elimination.[2] Standard ligands (PPh3, dppf) often fail here. |
| Base | NaOtBu (C-N), Cs₂CO₃ (C-O) | Strong alkoxide bases speed up amination. Carbonates are gentler for ether synthesis, preventing alcohol oxidation. |
| Solvent | Toluene , Dioxane | Non-polar solvents minimize catalyst poisoning by the polar isoquinoline substrate. |
| Temp | 80-100°C | Sufficient energy for oxidative addition without thermal decomposition of the catalyst. |
Troubleshooting Guide
| Observation | Diagnosis | Solution |
| Product is De-halogenated (H instead of Cl) | Reaction is too hot or ligand is not bulky enough. Switch to BrettPhos or tBuBrettPhos . Lower temp to 80°C. | |
| No Reaction (SM remains) | Catalyst Poisoning | The isoquinoline N is binding Pd. Increase catalyst loading to 5-10%. Switch to Pd-PEPPSI-IPr (NHC catalyst) which is more resistant to poisoning. |
| Low Yield (C-O coupling) | Moisture Contamination | Water competes with alcohol to form phenol. Use fresh anhydrous toluene and flame-dried glassware. |
References
-
Buchwald-Hartwig Amination of Heterocycles
- Ligand Selection for C-O Coupling (BrettPhos)
-
Palladium-Catalyzed C-O Cross-Coupling of Primary Alcohols
-
Aminocarbonylation of Isoquinolines (Isoquinoline-1-carboxamides)
- General Protocol for Buchwald-Hartwig Amination: Title: General protocol for Buchwald-Hartwig amination of aryl halides Source: ChemSpider Synthetic Pages
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols [dspace.mit.edu]
- 10. researchgate.net [researchgate.net]
Application Note: Pharmacological Profiling of 1-Phenyl-3-(pyrrolidin-3-yloxy)isoquinoline
[1]
Introduction & Mechanism of Action
1-Phenyl-3-(pyrrolidin-3-yloxy)isoquinoline represents a class of bioactive ethers often utilized in the development of neuropsychiatric therapeutics.[1] The molecule features two critical domains:
-
Lipophilic Anchor (1-Phenyl-isoquinoline): Mimics the aromatic overlap found in tricyclic antidepressants and SSRIs, facilitating membrane intercalation and hydrophobic pocket binding.[1]
-
Basic Side Chain (Pyrrolidin-3-yloxy): Provides the essential protonatable nitrogen required for ionic interaction with the conserved aspartate residue in monoamine transporters (MATs) and aminergic GPCRs.[1]
Primary Biological Targets:
-
Serotonin Transporter (SERT) / Norepinephrine Transporter (NET): Reuptake inhibition.
-
Histamine H3 Receptor: Antagonism/Inverse agonism.[1]
-
NMDA Receptor: Allosteric modulation (GluN2B subunit selectivity).[1]
This guide details the Target Deconvolution Workflow , prioritizing the screening for Monoamine Transporter inhibition due to the high structural probability of activity.
Assay Design & Workflow
To ensure robust data, a funnel approach is recommended: Binding Affinity (
Figure 1: Screening hierarchy.[1] Non-binders in the primary screen are discarded to conserve resources.
Protocol A: Membrane Preparation (Universal)
Essential for Radioligand Binding Assays.
Objective: Isolate cell membranes expressing the target protein (e.g., hSERT-HEK293 or rat cortical tissue) to remove cytosolic interference.
Materials
-
Tissue/Cells: HEK293 cells stably expressing hSERT (or rat cerebral cortex).[1]
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, Protease Inhibitor Cocktail.
-
Equipment: Polytron homogenizer, Ultracentrifuge.
Step-by-Step Methodology
-
Harvest: Scrape cells in ice-cold PBS or dissect rat cortex. Centrifuge at 500
g for 5 min to pellet. -
Hypotonic Lysis: Resuspend pellet in 10 volumes of ice-cold Lysis Buffer . Homogenize (Polytron) for 10-15 seconds (setting 5).
-
Clarification: Centrifuge at 1,000
g for 10 min at 4°C to remove nuclei/debris. Transfer supernatant to a fresh tube. -
Membrane Pellet: Ultracentrifuge supernatant at 40,000
g for 30 min at 4°C. -
Wash: Discard supernatant.[1] Resuspend pellet in Lysis Buffer and repeat ultracentrifugation (Step 4) to remove endogenous neurotransmitters.
-
Storage: Resuspend final pellet in 50 mM Tris-HCl (pH 7.4) to a protein concentration of 1–3 mg/mL. Flash freeze in liquid nitrogen. Store at -80°C.
Protocol B: Radioligand Binding Assay (Affinity)
Target: Serotonin Transporter (SERT)
Objective: Determine the equilibrium dissociation constant (
Key Parameters
| Parameter | Specification |
| Radioligand | [³H]-Citalopram (Specific Activity ~80 Ci/mmol) |
| Concentration | 1 nM (approx.[1] |
| Non-Specific Binding (NSB) | Defined by 10 µM Paroxetine or Fluoxetine |
| Incubation | 60 min at 25°C (Room Temp) |
| Filter Type | GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) |
Step-by-Step Methodology
-
Preparation: Thaw membrane prep.[1] Dilute in Binding Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Note: PEI pre-soaking of filters is critical to reduce the high non-specific binding typical of lipophilic isoquinolines.
-
-
Plate Setup (96-well):
-
Total Binding (TB): 25 µL Buffer + 25 µL [³H]-Ligand + 150 µL Membrane.[1]
-
NSB: 25 µL Paroxetine (10 µM) + 25 µL [³H]-Ligand + 150 µL Membrane.
-
Test Compound: 25 µL Compound (10⁻¹⁰ to 10⁻⁵ M) + 25 µL [³H]-Ligand + 150 µL Membrane.
-
-
Incubation: Incubate plates for 60 minutes at room temperature (25°C) with gentle agitation.
-
Termination: Rapid filtration using a cell harvester (e.g., PerkinElmer Filtermate) onto PEI-coated GF/B filters.
-
Wash: Wash filters
with 300 µL ice-cold Wash Buffer (50 mM Tris-HCl, 150 mM NaCl). -
Detection: Dry filters, add scintillation cocktail (e.g., MicroScint-20), and count on a TopCount or MicroBeta counter.
Data Analysis:
Calculate
Protocol C: Functional Uptake Assay (Potency)
Target: Monoamine Uptake Inhibition
Objective: Measure the compound's ability to inhibit the functional transport of neurotransmitters. This protocol uses a Fluorescent Substrate (ASP+) to avoid radioactivity, increasing throughput and safety.
Mechanism
ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium) is a fluorescent substrate for SERT, NET, and DAT.[1] When transported into the cell, its fluorescence intensity increases significantly upon binding to intracellular lipids/proteins.
Figure 2: Principle of the ASP+ Functional Uptake Assay.
Materials
-
Cells: HEK293-SERT or Neuro2A cells.
-
Substrate: ASP+ (Sigma-Aldrich), 10 µM working solution.
-
Assay Buffer: HBSS + 20 mM HEPES (pH 7.4).
-
Detection: Fluorescence Plate Reader (Ex: 475 nm / Em: 605 nm).[1]
Step-by-Step Methodology
-
Seeding: Plate cells in black-walled, clear-bottom 96-well plates (50,000 cells/well).[1] Incubate overnight to adhere.
-
Compound Addition:
-
Remove culture media.[1]
-
Add 100 µL of Assay Buffer containing the test compound (serial dilutions).
-
Incubate for 15 minutes at 37°C to allow equilibrium binding.
-
-
Substrate Addition:
-
Add 100 µL of 20 µM ASP+ solution (Final concentration = 10 µM).
-
Critical: Do not wash cells before adding substrate; this is a "add-and-read" kinetic mode.[1]
-
-
Kinetic Reading: Immediately place in the plate reader. Measure fluorescence every 60 seconds for 30 minutes.
-
Analysis:
-
Calculate the Slope (Rate of Uptake) of the linear portion of the fluorescence curve (typically 5–15 min).
-
Normalize slope to Vehicle Control (100% Uptake) and Blocker Control (0% Uptake, e.g., 10 µM Cocaine).
-
Plot % Inhibition vs. Log[Compound] to determine
.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Non-Specific Binding (NSB) | Lipophilic isoquinoline sticking to plastic/filters.[1] | Use 0.5% PEI for filters.[1] Add 0.1% BSA to assay buffer.[1] Use low-binding plates. |
| Low Signal Window (Uptake) | Low transporter expression or cell detachment.[1] | Ensure cells are 90% confluent.[1] Use Poly-D-Lysine coated plates to prevent detachment during washing.[1] |
| Biphasic Inhibition Curve | Activity at multiple targets (e.g., SERT + NET). | Use selective blockers (e.g., Citalopram for SERT) to isolate specific transporter activity. |
References
-
General Protocol for Monoamine Transporter Screening
- Tatsumi, M., et al. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology.
-
Isoquinoline Scaffolds in Medicinal Chemistry
-
Maryanoff, B. E., et al. (1987). Pyrroloisoquinoline antidepressants.[1] Potent, enantioselective inhibition of serotonin uptake. Journal of Medicinal Chemistry.
-
-
Fluorescent Uptake Assay Methodology
-
Schwartz, J. W., et al. (2003). A high-throughput screening method for monoamine transporter substrates and inhibitors using a fluorescent substrate.[1] Molecular Pharmacology.
-
-
Structure-Activity Relationship (SAR)
-
Apodaca, R., et al. (2003). A new class of diamine-based human histamine H3 receptor antagonists: 4-(aminoalkoxy)benzylamines.[1] Journal of Medicinal Chemistry.
-
Application Note: Microwave-Assisted Synthesis of 3-Alkoxy-1-phenylisoquinolines via Electrophilic Cyclocondensation
Introduction & Pharmacological Context
The isoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the core motif for numerous therapeutics, including phosphodiesterase (PDE) inhibitors, antitumor agents, and vasodilators. Specifically, 3-alkoxy-1-phenylisoquinolines exhibit unique electronic properties and binding affinities due to the steric and hydrogen-bond-accepting nature of the C3-alkoxy group.
Traditional syntheses of highly substituted isoquinolines (e.g., Bischler-Napieralski or Pictet-Spengler reactions) often require harsh, prolonged heating and yield partially saturated intermediates that necessitate subsequent oxidative aromatization. To bypass these limitations, we present a highly atom-economical, microwave-assisted bimolecular cyclocondensation. By reacting electron-rich arylacetic esters with benzonitriles under electrophilic activation, researchers can access the fully aromatized 3-alkoxy-1-phenylisoquinoline core in a single, rapid step [1].
Mechanistic Rationale: Expertise & Experience
The success of this protocol relies on the precise orchestration of electrophilic activation and dielectric heating.
-
Electrophilic Activation via Tf₂O: Trifluoromethanesulfonic anhydride (Tf₂O) is employed to convert the relatively stable ester carbonyl into a highly reactive, super-electrophilic carbenium/oxonium intermediate. This activation is critical; without it, the ester will not undergo nucleophilic attack by the weakly nucleophilic nitrogen of benzonitrile [2].
-
Non-Nucleophilic Base Selection: 2-Chloropyridine is selected as the base. Its steric hindrance and electron-withdrawing chlorine atom render it sufficiently non-nucleophilic to avoid quenching the highly reactive Tf₂O or the carbenium intermediate, while still effectively scavenging the triflic acid (TfOH) generated during the reaction.
-
Microwave Dielectric Heating: The reaction proceeds via a highly polar nitrilium ion intermediate. Under microwave irradiation, polar transition states couple strongly with the oscillating electromagnetic field (dielectric heating). This targeted energy transfer significantly lowers the activation energy barrier for the final intramolecular Friedel-Crafts ring closure, reducing a reaction that conventionally takes 24 hours at sub-zero to room temperatures down to just 15 minutes at 80 °C [3].
-
Solvent Causality: 1,2-Dichloroethane (DCE) is prioritized over dichloromethane (DCM) or toluene. DCE possesses a sufficient dipole moment to absorb microwave energy efficiently, and its higher boiling point allows for safe, controlled pressurization at 80 °C without exceeding the safety limits of standard microwave vials.
Mechanistic Pathway Visualization
Mechanistic pathway for microwave-assisted synthesis of 3-alkoxy-1-phenylisoquinolines.
Quantitative Data: Condition Optimization
The transition from conventional heating to microwave irradiation required systematic optimization of the solvent and base to maximize the yield of the target 6,7-dimethoxy-3-methoxy-1-phenylisoquinoline.
| Entry | Solvent | Base (1.2 eq) | Temp (°C) | Heating Method | Time | Yield (%) |
| 1 | DCM | 2-Chloropyridine | -35 to 25 | Conventional | 24 h | 62% |
| 2 | DCE | 2-Chloropyridine | 80 | Conventional | 12 h | 65% |
| 3 | Toluene | 2-Chloropyridine | 80 | Microwave | 30 min | 41% |
| 4 | DCE | None | 80 | Microwave | 15 min | Trace |
| 5 | DCE | 2-Chloropyridine | 80 | Microwave | 15 min | 88% |
Note: Yields represent isolated yields after flash chromatography. Entry 5 represents the optimized self-validating protocol.
Experimental Protocol
This protocol describes the optimized synthesis of 6,7-dimethoxy-3-methoxy-1-phenylisoquinoline using methyl 2-(3,4-dimethoxyphenyl)acetate and benzonitrile.
Materials Required:
-
Methyl 2-(3,4-dimethoxyphenyl)acetate (1.0 mmol, 210 mg)
-
Benzonitrile (1.2 mmol, 124 mg)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 mmol, 310 mg)
-
2-Chloropyridine (1.2 mmol, 136 mg)
-
Anhydrous 1,2-Dichloroethane (DCE) (3.0 mL)
-
10 mL heavy-walled microwave reaction vial with Teflon-lined crimp cap.
Step-by-Step Methodology:
-
Reagent Assembly: Into an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add methyl 2-(3,4-dimethoxyphenyl)acetate (1.0 mmol) and benzonitrile (1.2 mmol).
-
Solvation & Base Addition: Dissolve the neat reagents in anhydrous DCE (3.0 mL). Inject 2-chloropyridine (1.2 mmol) into the solution. Purge the vial with a gentle stream of Argon for 2 minutes.
-
Electrophilic Activation (Critical Step): Submerge the vial in an ice-water bath (0 °C). Using a gas-tight syringe, add Tf₂O (1.1 mmol) dropwise over 2 minutes.
-
Causality Check: The dropwise addition at 0 °C is mandatory to control the highly exothermic formation of the carbenium intermediate. Rapid addition at room temperature leads to ester oligomerization and dark tar formation.
-
-
Microwave Irradiation: Remove the vial from the ice bath and immediately seal it with a Teflon-lined crimp cap. Transfer the sealed vial to a dedicated microwave synthesizer (e.g., Biotage Initiator or CEM Discover). Irradiate the mixture at 80 °C for 15 minutes. Set the system to dynamic power mode (max 200 W) with simultaneous external air cooling to maintain a constant temperature profile.
-
Quenching: Allow the microwave to cool the vial to ≤ 30 °C before uncrimping. Carefully transfer the reaction mixture to a separatory funnel containing 5 mL of saturated aqueous NaHCO₃.
-
Causality Check: The basic quench neutralizes residual TfOH and pyridinium triflate salts, preventing product degradation during concentration.
-
-
Extraction & Purification: Extract the aqueous phase with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude brown residue via flash column chromatography (Silica gel, 10% to 30% EtOAc in Hexanes gradient) to afford the target compound as a crystalline solid.
References
-
Baraznenok, I. L., Nenajdenko, V. G., & Balenkova, E. S. (2000). Chemical Transformations Induced by Triflic Anhydride. Tetrahedron, 56(20), 3077-3119. Available at:[Link]
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. Available at:[Link]
Troubleshooting & Optimization
Technical Support Center: O-Alkylation in Isoquinoline Synthesis
Topic: Improving Yield and Selectivity of O-Alkylation in Hydroxyisoquinolines Audience: Medicinal Chemists & Process Development Scientists Version: 2.0 (Current Standards)
Core Directive: The Chemoselectivity Challenge
In isoquinoline synthesis, "O-alkylation" refers to two distinct chemical challenges depending on the position of the hydroxyl group. Failure to distinguish between these two scenarios is the primary cause of yield loss and N-alkylated impurities.
-
Distal Phenols (C4, C5, C6, C7, C8): The nitrogen is basic/nucleophilic. The hydroxyl is phenolic. Challenge: Competitive N-alkylation of the free amine.
-
1-Hydroxyisoquinolines (Isocarbostyrils): These exist in a lactam-lactim tautomeric equilibrium, heavily favoring the lactam (amide) form. Challenge: The nitrogen is an amide-like nucleophile. Standard alkylation favors N-alkylation (thermodynamic product) over O-alkylation (kinetic product).
This guide provides protocols to force O-selectivity in both scenarios.
Decision Matrix: Selecting the Correct Protocol
Before beginning, identify your substrate class to select the correct workflow.
Figure 1: Strategic workflow for selecting the optimal alkylation protocol based on substrate regiochemistry.
High-Yield Protocols
Protocol A: Silver-Mediated O-Alkylation (For C1-Hydroxy/Lactams)
Context: 1-Isoquinolinones prefer N-alkylation with standard bases (NaH, K2CO3). To force O-alkylation (forming the lactim ether), we utilize the HSAB (Hard and Soft Acids and Bases) principle. The Silver ion coordinates the "soft" nitrogen/amide lone pair and precipitates the halide, forcing the "hard" oxygen to react.
-
Reagents: Ag₂CO₂ (Silver Carbonate) or Ag₂O.
-
Solvent: Benzene (traditional) or Toluene/DCM (modern green alternatives).
-
Stoichiometry: 1.0 equiv Substrate : 1.2 equiv R-X : 1.1 equiv Ag₂CO₃.
Step-by-Step:
-
Dissolve 1-hydroxyisoquinoline in anhydrous Toluene (0.2 M).
-
Add Ag₂CO₃ (1.1 equiv). The reaction must be kept in the dark (wrap flask in foil).
-
Add the alkyl halide (R-I or R-Br). Note: Alkyl Iodides work best due to AgI precipitation driving the reaction.
-
Heat to 60°C for 4–12 hours.
-
Workup: Filter through a Celite pad to remove silver salts. Concentrate filtrate.
-
Purification: Flash chromatography (O-alkylated products are typically less polar than N-alkylated byproducts).
Protocol B: The "Cesium Effect" (For Distal Phenols)
Context: For standard phenols (e.g., 6-hydroxyisoquinoline), the challenge is maximizing nucleophilicity. Cesium Carbonate (Cs₂CO₃) is superior to K₂CO₃ because the large ionic radius of Cs⁺ creates a "loose ion pair" with the phenoxide, making the oxygen significantly more nucleophilic (the "naked anion" effect).
-
Reagents: Cs₂CO₃.
-
Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). Strictly Anhydrous.
-
Temperature: 25°C – 60°C.
Step-by-Step:
-
Protection (Critical): If the isoquinoline nitrogen is a free amine (tetrahydroisoquinoline), protect it with Boc₂O first. If it is a fully aromatic isoquinoline, the nitrogen is less nucleophilic than the phenoxide, but N-alkylation can still occur as a minor pathway.
-
Dissolve substrate in anhydrous DMF (0.1 M).
-
Add Cs₂CO₃ (1.5 equiv). Stir for 30 mins at RT to ensure deprotonation.
-
Add Alkyl Halide (1.1 equiv).
-
Monitor via LCMS. O-alkylation is usually rapid (< 2 hours).
-
Troubleshooting: If conversion stalls, add TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst (10 mol%).
Protocol C: Mitsunobu Reaction (For Hindered/Secondary Alcohols)
Context: When the alkyl group to be attached is secondary or sterically hindered, SN2 displacement (Protocols A/B) fails. The Mitsunobu reaction activates the alcohol (R-OH) rather than the isoquinoline.
-
Reagents: PPh₃ (Triphenylphosphine), DIAD (Diisopropyl azodicarboxylate).[1]
-
Solvent: THF or Toluene.
Step-by-Step:
-
Dissolve Hydroxyisoquinoline (1.0 equiv), Alcohol R-OH (1.2 equiv), and PPh₃ (1.5 equiv) in anhydrous THF at 0°C.
-
Add DIAD (1.5 equiv) dropwise over 20 minutes. Do not add all at once; exotherm destroys selectivity.
-
Allow to warm to RT and stir overnight.
-
Selectivity Note: In Mitsunobu reactions, 1-hydroxyisoquinolines often give mixtures. Using ADDP (1,1'-(azodicarbonyl)dipiperidine) instead of DIAD/DEAD has been shown to improve O/N selectivity ratios in quinoline systems [1].
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| N-Alkylation Dominates | Substrate is a Lactam (C1-OH): Thermodynamic control favors N-alkylation. | Switch to Protocol A (Silver Salts). Silver blocks the N-site. Alternatively, convert the C1-OH to a Chloride (POCl₃) and perform SNAr displacement with NaOR (reverse the polarity). |
| Free Amine Interference: The ring nitrogen is competing. | Protect the Nitrogen. Use Boc or Cbz protection. If aromatic, consider forming the N-oxide, alkylating the phenol, then reducing the N-oxide (Zn/AcOH). | |
| Low Yield (Incomplete Conversion) | Tight Ion Pairing: The base counter-ion (Na⁺/K⁺) is shielding the phenoxide. | Use Cs₂CO₃. The "Cesium Effect" increases solubility and anion reactivity [2]. |
| Hydrogen Bonding: Solvent is too non-polar. | Switch to DMF or DMSO. Polar aprotic solvents disrupt aggregates. | |
| Product Hydrolysis | Acidic Workup: Isoquinolinyl ethers (especially at C1) are imidate-like and acid-sensitive. | Avoid Acidic Washes. Do not wash with 1M HCl. Use saturated NH₄Cl or purely neutral water washes. Store product with trace Et₃N. |
| Elimination of Alkyl Halide | Base too strong: Using NaH or KOtBu with secondary alkyl halides causes E2 elimination. | Switch to Weaker Base. Use Cs₂CO₃ or K₂CO₃. If using secondary halides, switch to Protocol C (Mitsunobu) to avoid elimination. |
Mechanism of Action: The Cesium Effect
Understanding why Cesium works is crucial for optimizing difficult substrates.
Figure 2: The large ionic radius of Cesium (167 pm) compared to Potassium (138 pm) prevents tight aggregation with the phenoxide oxygen in aprotic solvents. This results in a "naked" anion that is significantly more nucleophilic toward the alkyl halide.
FAQ: Frequently Asked Questions
Q: Can I use NaH for O-alkylation of 1-hydroxyisoquinoline? A: Generally, no. NaH generates the naked anion irreversibly, but without the specific coordination of Silver, the charge density resides largely on the Nitrogen (amide resonance), leading to N-alkylation. If you must use NaH, use a "hard" alkylating agent like Me3OBF4 (Meerwein's salt) or dimethyl sulfate, which react at the hardest nucleophile (Oxygen), though Silver salts remain the gold standard for selectivity.
Q: My alkyl iodide is expensive. Can I use the alkyl bromide? A: Yes, but add NaI (Sodium Iodide) or TBAI (10 mol%) to the reaction. This generates the alkyl iodide in situ (Finkelstein reaction), which is a better leaving group, speeding up the O-alkylation before side reactions (decomposition/N-alkylation) can occur.
Q: How do I remove the N-alkylated byproduct? A: N-alkylated isoquinolinones are typically much more polar than O-alkylated isoquinolinyl ethers.
-
TLC Tip: Run TLC in 100% Ethyl Acetate or 5% MeOH/DCM. The O-alkyl product will have a high Rf (0.6–0.8), while the N-alkyl lactam will be lower (0.2–0.4).
-
Chemical Separation: If separation is difficult, the O-alkyl product is basic (it has an imine-like nitrogen). You can sometimes extract the O-product into dilute acid (carefully, to avoid hydrolysis) while the N-alkylated amide remains in the organic layer.
References
-
Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions: Hartung, R. E., et al. "Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols."[2] Heterocycles, 2017.[2] Link
-
Cesium Carbonate Effect: Parrish, J. P., et al. "Improved Cs2CO3 Promoted O-Alkylation of Acids."[3] Synthetic Communications, 2000.[3] Link
-
General Isoquinoline Synthesis & Functionalization: "Isoquinoline Synthesis." Organic Chemistry Portal. Link
-
Mitsunobu Reaction Guide: "Mitsunobu Reaction Mechanism and Modifications." Master Organic Chemistry. Link
Sources
Technical Support Center: Purification of 1-Phenyl-3-(pyrrolidin-3-yloxy)isoquinoline
Status: Active Ticket ID: ISOQ-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Technologies Last Updated: February 26, 2026
Executive Summary
The synthesis of 1-Phenyl-3-(pyrrolidin-3-yloxy)isoquinoline typically involves coupling a 1-phenyl-3-hydroxyisoquinoline core with a protected 3-hydroxypyrrolidine via a Mitsunobu reaction or Nucleophilic Aromatic Substitution (SNAr) .
The purification challenge lies in the molecule's amphiphilic nature (lipophilic isoquinoline + hydrophilic pyrrolidine amine) and the presence of difficult side products: Triphenylphosphine oxide (TPPO) , regioisomers (N- vs. O-alkylation) , and deprotection salts .
This guide provides self-validating protocols to isolate the target ether with >98% purity.
Part 1: Troubleshooting Guide (Q&A)
Category A: The "Sticky" Impurities (Mitsunobu Byproducts)
Q: I used a Mitsunobu coupling, and a white solid co-elutes with my product during flash chromatography. What is it? A: This is almost certainly Triphenylphosphine Oxide (TPPO) . It is notoriously difficult to separate because its polarity often mimics mid-polar heterocyclic ethers.
-
The Fix: Do not rely solely on silica chromatography. Use the MgCl2 Complexation Protocol (See Protocol 1 below). MgCl2 forms a hard, insoluble complex with TPPO in toluene/ethanol, allowing you to filter it off before chromatography.
Q: I see a hydrazine byproduct in my LC-MS. How do I remove it? A: Reduced azo-reagents (e.g., DIAD-H2) are lipophilic.
-
The Fix: Exploit the basicity of your product.
-
Dissolve crude in EtOAc.
-
Extract with 1M HCl (The product moves to the aqueous phase; DIAD-H2 stays in organic).
-
Wash aqueous layer with ether.
-
Basify aqueous layer (pH 10) and re-extract with DCM.
-
Category B: Regioselectivity (N- vs. O-Alkylation)
Q: My product mass is correct (+16 amu vs starting material), but the NMR looks "wrong." Could I have N-alkylation? A: Yes. Isoquinolin-3-ols exist in tautomeric equilibrium with isoquinolin-3(2H)-ones. Alkylation can occur at the Nitrogen (lactam formation) or Oxygen (ether formation).
-
Diagnostic:
-
O-Alkylation (Desired): 13C NMR signal for C-3 typically appears downfield (~150-160 ppm).
-
N-Alkylation (Side Product): The carbonyl carbon of the lactam appears significantly further downfield (~165-175 ppm), and you will lose the aromatic proton coupling pattern characteristic of the isoquinoline ring system.
-
-
Prevention: If using SNAr, use Silver Carbonate (Ag2CO3) as the base. According to HSAB theory, the "soft" silver coordinates the "soft" nitrogen, forcing the alkyl halide to attack the "hard" oxygen.
Category C: Amine Handling (Deprotection)
Q: After removing the Boc group with TFA, my product is a hygroscopic oil that won't crystallize. A: You have the Trifluoroacetate salt. The trifluoroacetate anion is lipophilic and prevents tight crystal packing.
-
The Fix: Perform a Free-Base Conversion using an SCX-2 cartridge (See Protocol 2). This isolates the free amine, which can then be treated with HCl in ether to form a stable, crystalline hydrochloride salt.
Part 2: Validated Purification Protocols
Protocol 1: TPPO Removal via MgCl2 Complexation
Best for: Crude mixtures from Mitsunobu reactions before column chromatography.[1][2]
Mechanism: Mg2+ coordinates with the oxygen of Ph3P=O, creating a bulky, insoluble lattice.
| Step | Action | Critical Parameter |
| 1 | Concentrate | Remove reaction solvent (THF/Dioxane) completely. |
| 2 | Resuspend | Dissolve crude residue in Toluene/Ethanol (9:1) . |
| 3 | Add Reagent | Add 2.0 equiv. of anhydrous MgCl2 relative to expected TPPO. |
| 4 | Incubate | Stir vigorously at 50°C for 2 hours , then cool to RT. |
| 5 | Filter | Filter the resulting white slurry through a Celite pad. |
| 6 | Wash | Wash the cake with small volumes of Toluene. |
| 7 | Result | Filtrate contains product; Cake contains [Mg(TPPO)xCl2]. |
Protocol 2: "Catch and Release" via SCX Chromatography
Best for: Final purification of the pyrrolidine amine after deprotection.
Mechanism: Strong Cation Exchange (SCX) silica functionalized with sulfonic acid captures the basic amine (pKa ~10-11) while non-basic impurities (phenols, TPPO, neutrals) wash through.
Materials: ISOLUTE® SCX-2 or equivalent propylsulfonic acid cartridge.
-
Conditioning: Flush cartridge with MeOH (2 CV) then DCM (2 CV).
-
Loading: Dissolve crude amine (or TFA salt) in minimal DCM/MeOH (9:1). Load onto cartridge.
-
Note: Do not exceed 50 mg sample per 1 g sorbent.
-
-
Washing (The "Release" of Impurities):
-
Flush with 100% MeOH (5 Column Volumes).
-
Result: Non-basic impurities (TPPO, unreacted isoquinoline) elute here.
-
-
Elution (The "Catch" Recovery):
-
Flush with 2M NH3 in MeOH (3 Column Volumes).
-
Result: The ammonia displaces the product. Collect this fraction.
-
-
Finishing: Concentrate the ammoniacal fraction to yield the pure free amine.
Part 3: Decision Logic & Workflows
Workflow 1: Purification Decision Tree
Caption: Logical flow for selecting the correct purification method based on synthesis route and observed impurities.
Workflow 2: The SCX "Catch and Release" Mechanism
Caption: Molecular mechanism of separating the basic pyrrolidine product from non-basic contaminants using sulfonic acid media.
References
-
Donald, J. R., & Martin, S. F. (2024). Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling.[1][2][3] ACS Organic Process Research & Development. [Link]
-
Biotage AB. (2012).[4] Chemistry Data Sheet: Catch and Release Purification of Amines using ISOLUTE® SCX-2. [Link] (General landing page for SCX technical notes)
-
Kuck, D. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[5] Drug Discovery Today. [Link]
-
Teledyne ISCO. (2012).[6] RediSep SCX Column: Purification of Basic Compounds.[6][7] Teledyne ISCO Application Notes. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Process for the purification of anthraquinone derivatives - Patent 2497761 [data.epo.org]
- 5. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. teledyneisco.com [teledyneisco.com]
- 7. data.biotage.co.jp [data.biotage.co.jp]
Technical Support Center: Boc-Deprotection of Pyrrolidine-Isoquinoline Conjugates
Department: Chemical Development & Optimization Agent: Senior Application Scientist (Dr. A. Vance) Ticket ID: BOC-PYR-ISOQ-OPT-001 Status: Open
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
Welcome to the optimization hub for pyrrolidine-isoquinoline conjugates. While Boc (tert-butyloxycarbonyl) removal is often treated as routine, your specific scaffold presents unique challenges.
The Core Challenge: Pyrrolidine-isoquinoline conjugates possess two distinct features that complicate standard deprotection:
-
Basic Nitrogen Centers: Both the pyrrolidine (secondary amine after deprotection) and the isoquinoline nitrogen can act as proton sponges, requiring a large excess of acid to drive the equilibrium.
-
Electron-Rich Aromatic Systems: If your isoquinoline ring contains electron-donating groups (e.g., methoxy, hydroxyl), it becomes a nucleophile. The tert-butyl cation generated during cleavage is an electrophile. Without adequate scavenging, this cation will alkylate your isoquinoline ring (Friedel-Crafts alkylation), creating an inseparable impurity (+56 Da mass shift).
This guide prioritizes scavenger-assisted acidolysis to ensure quantitative yield and high purity.
Decision Matrix: Selecting Your Protocol
Before starting, determine the sensitivity of your specific isoquinoline scaffold. Use the workflow below to select the optimal reagent system.
Caption: Decision tree for selecting the appropriate deprotection cocktail based on electronic properties and acid sensitivity.
Detailed Protocols
Protocol A: The "Scavenger Cocktail" (Recommended for Isoquinolines)
Use this for most pyrrolidine-isoquinoline conjugates to prevent ring alkylation.
Reagents:
-
Triisopropylsilane (TIPS) or Triethylsilane (TES)
-
Water (optional, acts as a secondary scavenger)
Procedure:
-
Dissolve the substrate (1.0 equiv) in DCM (0.1 M concentration).[6]
-
Add TIPS (2.5% v/v) and Water (2.5% v/v). Stir for 5 minutes.
-
Cool to 0°C.
-
Slowly add TFA to achieve a final ratio of DCM:TFA:TIPS:H2O (45:45:5:5) .
-
Warm to room temperature and stir. Monitor by LC-MS (expect 1-2 hours).
-
Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) or diethyl ether to remove residual TFA.
Protocol B: HCl in Dioxane (Salt Exchange Ready)
Use this if you require the HCl salt directly and the isoquinoline is robust.
Reagents:
-
4M HCl in 1,4-Dioxane (Commercial anhydrous solution)
-
Solvent: Methanol or Dioxane (if solubility allows)[4]
Procedure:
-
Dissolve substrate in minimal Dioxane or MeOH.[4]
-
Add 4M HCl in Dioxane (10-20 equiv).
-
Stir at room temperature.
-
Workup: The product often precipitates as the hydrochloride salt.[2] Filter and wash with diethyl ether.[2][6]
Troubleshooting & FAQs
Q1: I see a +56 Da impurity peak in LC-MS. What is it?
Diagnosis: This is the tert-butylated byproduct. Cause: The tert-butyl cation released during cleavage attacked the electron-rich isoquinoline ring. Solution:
-
Switch to Protocol A. You must use a scavenger.
-
Increase Scavenger Load: Increase TIPS/TES to 5-10% v/v.
-
Add Thioanisole: For extremely sensitive substrates, add 5% thioanisole. It is a "soft" nucleophile that traps cations efficiently [1].
Q2: The reaction is stalled at 80% conversion after 4 hours.
Diagnosis: Incomplete deprotection due to ion-pairing or sterics. Cause: The basic nitrogens in your pyrrolidine-isoquinoline system form stable TFA salts that may precipitate or form tight ion pairs, shielding the Boc group. Solution:
-
Concentration: Increase the acid concentration. Move from 20% TFA to 50% TFA or neat TFA.
-
Solvation: If the salt precipitates, add a small amount of Methanol to the reaction mixture to resolubilize the intermediate.
Q3: My product is a sticky, hygroscopic gum that won't solidify.
Diagnosis: TFA salts of secondary amines are often ionic liquids or hygroscopic gums. Solution:
-
Ether Trituration: Dissolve the gum in a minimum amount of MeOH/DCM, then add excess cold diethyl ether or MTBE under vigorous stirring to induce precipitation.
-
Lyophilization: Dissolve in water/acetonitrile and freeze-dry. This often yields a fluffy powder.
Q4: How do I remove TFA for biological assays? (TFA is cytotoxic)
Diagnosis: Residual TFA can skew biological data. Solution: Perform a Salt Exchange .
-
Dissolve the crude TFA salt in MeOH.
-
Add 4M HCl in Dioxane (excess).
-
Evaporate to dryness.
-
Repeat 3 times. This drives off volatile TFA and replaces it with HCl [2].
-
Alternatively, use a polymer-supported carbonate resin (e.g., PL-HCO3 MP) to neutralize the salt to the free base, then re-acidify with stoichiometric HCl.
Mechanistic Visualization
Understanding the "why" helps you troubleshoot the "how".
Caption: Mechanistic pathway showing the competition between scavenger trapping and isoquinoline alkylation.
Comparison of Reagents
| Reagent System | Acidity | Scavenging Capacity | Ease of Workup | Recommended For |
| TFA / DCM (1:1) | High | Low (unless added) | Moderate (Volatile) | Robust substrates |
| TFA / DCM / TIPS | High | High | Moderate | Electron-rich Isoquinolines |
| 4M HCl / Dioxane | High | Zero | High (Precipitation) | Acid-stable, non-nucleophilic scaffolds |
| TMSOTf / 2,6-Lutidine | Lewis Acid | N/A | Low (Aqueous workup) | Highly acid-sensitive substrates |
References
-
Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers."[7] International Journal of Peptide and Protein Research, vol. 12, no. 5, 1978, pp. 258-268.
-
LifeTein Support. "TFA Removal Service: Switch to Acetate or HCl Salt Form." LifeTein Peptide Analysis Guide. Link
-
BenchChem Technical Support. "Troubleshooting Boc Deprotection Failures." BenchChem Knowledge Base. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing N-Alkylation in 3-Hydroxyisoquinoline Synthesis
Topic: Control of Regioselectivity (O- vs. N-Alkylation) in 3-Hydroxyisoquinoline Derivatives. Audience: Medicinal Chemists, Process Chemists, and Academic Researchers. Content Type: Technical Guide, Troubleshooting Protocols, and Diagnostic Frameworks.
The Core Challenge: Ambident Nucleophilicity
The synthesis and functionalization of 3-hydroxyisoquinoline (3-HIQ) presents a classic problem in heterocyclic chemistry: Ambident Nucleophilicity .
3-HIQ exists in a tautomeric equilibrium between the lactim (3-hydroxyisoquinoline) and lactam (isoquinolin-3(2H)-one) forms. While the lactam form is often thermodynamically favored in solution, researchers typically target the O-alkylated product (lactim ether) for drug discovery applications.
-
The Problem: Standard alkylation conditions (e.g., Alkyl Halide + Base) often favor attack at the Nitrogen atom (N-alkylation) due to the high nucleophilicity of the amide-like nitrogen and the thermodynamic stability of the resulting lactam.
-
The Goal: To suppress N-alkylation and exclusively drive O-alkylation.
Tautomerism & Reaction Pathways (Visualized)
Figure 1: Mechanistic divergence of 3-hydroxyisoquinoline alkylation. N-alkylation is the default "trap" in standard basic conditions.
Diagnostic Toolkit: Did I make the N- or O-isomer?
Before optimizing, you must confirm your product's identity. N- and O-alkyl isomers are often difficult to distinguish by simple TLC.
| Feature | O-Alkylated Product (Desired) | N-Alkylated Product (Unwanted) |
| IR Spectroscopy | Absence of Carbonyl stretch. Strong C-O bands (1000–1300 cm⁻¹). | Strong C=O stretch (Lactam) at 1640–1680 cm⁻¹. |
| 13C NMR (C1) | C1 is part of a pyridine-like ring. Typically ~150–155 ppm . | C1 is part of an amide-like system. Typically ~160–165 ppm (Deshielded). |
| 1H NMR (Ring) | Aromatic protons show typical isoquinoline splitting. | Protons adjacent to Nitrogen often show distinct shielding/deshielding due to loss of full aromaticity in the heterocyclic ring. |
| UV-Vis | Absorption maxima similar to isoquinoline. | Significant bathochromic shift (red shift) due to extended conjugation of the amide/enone system. |
Validated Protocols for O-Alkylation
Do not rely on standard "K2CO3 + Alkyl Halide" methods unless you want N-alkylation. Use these specific protocols to force O-selectivity.
Protocol A: The "Silver Bullet" (Ag-Mediated Alkylation)
Best for: Primary alkyl halides, simple chains.
Mechanism: According to the Hard-Soft Acid-Base (HSAB) theory, the silver ion (Ag⁺) coordinates to the "soft" nitrogen or the leaving group halide, effectively blocking the N-site and forcing the "hard" alkoxide oxygen to attack the electrophile.
-
Reagents: 3-Hydroxyisoquinoline (1.0 equiv), Alkyl Halide (1.2 equiv), Silver Carbonate (Ag₂CO₃) (1.5–2.0 equiv).
-
Solvent: Toluene or Benzene (Non-polar solvents are critical to suppress ionic dissociation and N-attack).
-
Procedure:
-
Suspend 3-HIQ and Ag₂CO₃ in dry Toluene under Argon.
-
Add Alkyl Halide.[1]
-
Heat to reflux (80–110 °C) for 12–24 hours.
-
Workup: Filter through a Celite pad to remove silver salts. Concentrate filtrate.
-
-
Expected Outcome: >90% O-selectivity.
Protocol B: The Mitsunobu Reaction
Best for: Complex secondary alcohols, chiral centers, or when alkyl halides are unstable.
Mechanism: Activates the alcohol (ROH) into an alkoxy-phosphonium species. The 3-HIQ acts as the nucleophile. Since the reaction is driven by pKa and occurs in non-polar/moderately polar solvents (THF), O-alkylation is generally favored.
-
Reagents: 3-HIQ (1.0 equiv), Alcohol (R-OH, 1.1 equiv), Triphenylphosphine (PPh₃) (1.2 equiv), DIAD or DEAD (1.2 equiv).
-
Solvent: Anhydrous THF or DCM .
-
Procedure:
-
Dissolve 3-HIQ, R-OH, and PPh₃ in THF at 0 °C.
-
Add DIAD dropwise (Control exotherm).
-
Stir at 0 °C for 30 mins, then warm to Room Temp for 12 hours.
-
-
Caveat: If the pKa of the 3-HIQ derivative is too high (>11), the reaction may be sluggish.
Protocol C: The "Hard" Electrophile Switch
Best for: When Silver salts are too expensive or incompatible.
Mechanism: Leaving groups like Tosylates (OTs) or Triflates (OTf) are "harder" electrophiles than Iodides. Combined with a hard base (e.g., Cs₂CO₃) in a solvent that doesn't solvate the cation too strongly, this can shift preference to O.
-
Reagents: Alkyl Tosylate (1.2 equiv), Cesium Carbonate (Cs₂CO₃) (1.5 equiv).
-
Solvent: DCM or Acetonitrile (Avoid DMF/DMSO).
-
Note: This method is less reliable than Protocol A but better than standard alkylation.
Troubleshooting & FAQs
Q1: I used K₂CO₃ in DMF and obtained the N-alkyl product. Why?
A: This is the textbook recipe for N-alkylation .
-
Reason: DMF is a polar aprotic solvent. It solvates cations (K⁺) well, leaving the 3-HIQ anion "naked." The Nitrogen atom, being the softer nucleophile, reacts faster with soft electrophiles (like alkyl iodides/bromides) under thermodynamic control.
-
Fix: Switch to Protocol A (Silver Carbonate/Toluene). If you must use a base method, switch the solvent to THF and use a harder leaving group (Tosylate).
Q2: My Mitsunobu reaction is giving low yields. Is it N-alkylation?
A: It is likely no reaction rather than N-alkylation.
-
Reason: The pKa of 3-hydroxyisoquinoline is roughly 9–10. Standard Mitsunobu conditions work best for nucleophiles with pKa < 11. If your specific derivative has electron-donating groups, the pKa might be too high.
-
Fix: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu₃ (tributylphosphine) instead of DEAD/PPh₃. This reagent combination handles higher pKa nucleophiles better.
Q3: Can I convert the N-alkyl byproduct back to the starting material?
A: Yes, but it requires harsh conditions.
-
Method: Acidic hydrolysis (conc. HBr or HI) can cleave the N-alkyl bond, especially if it's a simple alkyl group, regenerating the lactam/lactim starting material. However, it is far more efficient to prevent the side reaction initially.
Q4: How do I separate the N- and O- isomers if I have a mixture?
A: They usually have significantly different polarities.
-
TLC: The O-alkyl product (ether) is typically less polar (higher Rf) than the N-alkyl product (lactam/amide).
-
Purification: Silica gel chromatography using a Hexane/Ethyl Acetate gradient is usually sufficient. The O-isomer elutes first.
Decision Tree: Selecting the Right Method
Figure 2: Method selection guide based on substrate complexity and reagent availability.
References
-
Selectivity in Mitsunobu Reactions
- Title: Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols.
-
Source: ResearchGate / Publications.[2]
-
URL:
-
Silver-Mediated Alkylation (General Lactim Ether Synthesis)
- Title: O-alkylation of hydroxypyridines and rel
- Context: This is a foundational organic synthesis principle (HSAB theory applic
- Source: Organic Chemistry Portal (General Reference).
-
URL:
-
NMR Distinction of Isomers
-
Alternative Synthesis (Ring Closure)
- Title: Synthesis of 3-Alkoxyisoquinolines
- Source: Thieme Connect / Synthesis.
-
URL:
Sources
- 1. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 1-Phenyl-3-(pyrrolidin-3-yloxy)isoquinoline in cell culture media
Technical Support Center: Stability & Handling of 1-Phenyl-3-(pyrrolidin-3-yloxy)isoquinoline
Executive Summary
1-Phenyl-3-(pyrrolidin-3-yloxy)isoquinoline (hereafter referred to as 1-P-3-PIQ ) is a lipophilic, basic small molecule often utilized as a chemical probe in signal transduction studies.[1] Its stability in cell culture media is governed by three critical factors: protonation state (pH dependence) , oxidative susceptibility of the pyrrolidine ring , and non-specific binding to serum proteins and plasticware.[1]
This guide replaces generic handling instructions with a chemically grounded troubleshooting system designed to prevent experimental artifacts caused by compound degradation or precipitation.
Part 1: Critical Stability Factors (The "Why" Behind the Protocol)
To ensure data integrity, you must understand the chemical vulnerabilities of 1-P-3-PIQ in a biological environment.[1]
| Factor | Chemical Mechanism | Impact on Experiment |
| pH Sensitivity | The pyrrolidine nitrogen (pKa | Precipitation: Compound crashes out in "old" media where pH has risen, leading to false negatives.[1] |
| Oxidative Instability | Secondary amines (pyrrolidine) are prone to N-oxidation by reactive oxygen species (ROS) or peroxides found in aged media or light-exposed DMSO.[1] | Loss of Potency: Formation of N-oxide inactive metabolites reduces the effective concentration.[1] |
| Serum Binding | Basic lipophilic drugs bind strongly to Alpha-1-acid glycoprotein (AAG) and Albumin in FBS.[1] | Shift in IC50: The free drug concentration is significantly lower than the nominal concentration.[1] |
Part 2: Troubleshooting & FAQs
Category A: Solubility & Precipitation[1][2]
Q1: I see fine crystals forming in my media after 24 hours. Is the compound degrading?
Diagnosis: This is likely precipitation , not chemical degradation.[1]
Root Cause: 1-P-3-PIQ is a hydrophobic base.[1] In standard incubators (5% CO
-
Buffer Control: Supplement media with 10-25 mM HEPES to clamp pH at 7.4 outside the incubator.
-
Solvent Check: Ensure your DMSO stock concentration does not exceed 0.1% v/v in the final media.[1]
-
Sonicate: Upon dilution, vortex immediately. Do not allow the DMSO bolus to sit in the media.[1]
Q2: Can I dissolve 1-P-3-PIQ in ethanol instead of DMSO? Recommendation: No. Reasoning: Ethanol evaporates rapidly in warm culture conditions (37°C), changing the compound concentration.[1] Furthermore, ethanol is less efficient at solvating the rigid isoquinoline core compared to DMSO.[1] Use anhydrous DMSO (Grade: Cell Culture Tested).[1]
Category B: Chemical Stability & Oxidation[3]
Q3: My IC50 values shift significantly between fresh media and 48-hour incubated media. Why? Diagnosis: Oxidative Degradation or Plastic Binding .[1] Root Cause: The secondary amine in the pyrrolidine ring is susceptible to oxidation.[1] Additionally, polystyrene plates can adsorb lipophilic bases.[1] Solution:
-
Refresh Media: Replace drug-containing media every 24 hours. Do not rely on a single dose for >24h experiments.
-
Light Protection: Isoquinoline derivatives can be photosensitive.[1] Wrap reservoirs in foil and minimize hood light exposure.[1]
-
Material Switch: For long incubations, use low-binding polypropylene plates instead of standard polystyrene to minimize surface adsorption.[1]
Category C: Serum Interaction[1]
Q4: The compound works in serum-free media but fails in 10% FBS.[1] Should I increase the dose? Diagnosis: Protein Binding Effect. Root Cause: The "Free Drug Hypothesis" states that only unbound drug drives efficacy.[1] 1-P-3-PIQ likely binds to albumin in FBS, reducing the free fraction.[1] Solution:
-
Serum Titration: Determine the shift in potency by running a dose-response curve in 1% vs. 10% FBS.
-
Correction Factor: If the IC50 shifts 10-fold, you must adjust your dosing concentration accordingly to achieve the same intracellular occupancy.
Part 3: Visualizing the Stability Landscape
The following diagram maps the degradation and loss pathways for 1-P-3-PIQ in a cell culture system.
Figure 1: Critical loss pathways for 1-P-3-PIQ.[1] Red nodes indicate irreversible loss; yellow nodes indicate reversible sequestration.
Part 4: Validated Protocols
Protocol 1: Preparation of Stable Stock Solutions
Objective: To maximize chemical stability during storage.
-
Weighing: Weigh the solid compound into a glass vial (avoid plastic static).
-
Solvent: Add anhydrous DMSO to achieve a 10 mM or 50 mM stock concentration.
-
Note: Avoid concentrations <1 mM for storage, as adsorption to the vial walls becomes significant.[1]
-
-
Aliquoting: Divide into single-use aliquots (e.g., 20 µL) in amber polypropylene tubes.
-
Storage: Store at -80°C .
Protocol 2: Media Stability Validation Assay (HPLC)
Objective: To empirically determine the half-life (t1/2) in your specific media.
| Step | Action | Technical Note |
| 1 | Prepare Media | Warm Media (e.g., DMEM + 10% FBS) to 37°C. |
| 2 | Spike | Add 1-P-3-PIQ to a final concentration of 10 µM . Vortex. |
| 3 | Incubation | Aliquot into a 96-well plate. Incubate at 37°C, 5% CO |
| 4 | Sampling | Harvest 100 µL at T=0, 4h, 12h, 24h, 48h. |
| 5 | Quench | Immediately add 300 µL ice-cold Acetonitrile (containing internal standard). |
| 6 | Analysis | Centrifuge (10,000 x g, 10 min). Inject supernatant into HPLC/LC-MS. |
| 7 | Calculation | Plot % Remaining vs. Time. If degradation >20% at 24h, daily dosing is mandatory.[1] |
Part 5: Troubleshooting Flowchart
Figure 2: Decision matrix for troubleshooting loss of efficacy.
References
-
Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (Provides foundational principles on lipophilic amine solubility and plasma protein binding).[1]
-
Baell, J. B., & Holloway, G. A. (2010).[1] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[1] Journal of Medicinal Chemistry, 53(7), 2719–2740.[1] (Context on chemical stability and aggregation/precipitation artifacts).
-
Box, K. J., & Comer, J. E. (2008).[1] Using measured pKa, LogP and solubility to investigate supersaturation and predict potential precipitation in drug discovery.[1] Current Drug Metabolism, 9(9), 869-878.[1] (Mechanistic explanation of pH-dependent precipitation of bases).
-
Sigma-Aldrich Technical Support. (n.d.).[1] Handling and Storage of Chemical Standards. (General guidelines for DMSO stock preparation and freeze-thaw cycles).
Sources
Technical Support Center: Chiral Resolution of 3-(pyrrolidin-3-yloxy)isoquinoline
This guide provides in-depth technical support for researchers developing and troubleshooting methods for the chiral separation of 3-(pyrrolidin-3-yloxy)isoquinoline using High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, my goal is to provide you with the foundational knowledge and practical steps to achieve robust and reproducible enantiomeric separation.
While a specific, pre-validated public method for this exact molecule is not widely documented, the principles and strategies outlined below are derived from established practices in chiral chromatography for analogous heterocyclic and basic compounds. This guide will empower you to develop a method from the ground up and effectively troubleshoot any issues that arise.
Part 1: Method Development Workflow
Successful chiral separation begins with a logical and systematic approach to method development. The analyte, 3-(pyrrolidin-3-yloxy)isoquinoline, possesses key structural features that guide our strategy: a basic pyrrolidine nitrogen, an isoquinoline core capable of π-π interactions, and an ether linkage. These features suggest that polysaccharide-based chiral stationary phases (CSPs) are an excellent starting point.
The workflow below outlines the critical decision points in developing your separation method.
Caption: Method development workflow for chiral separation.
Initial Screening Conditions: A Recommended Starting Point
This table summarizes a robust set of starting conditions for your initial screening experiments. Running these will help you quickly identify the most promising Chiral Stationary Phase (CSP) and mobile phase system.
| Parameter | Condition 1: Normal Phase (NP) | Condition 2: Polar Organic (PO) | Rationale |
| Chiral Columns | Chiralpak® IA, Chiralcel® OD-H (or equivalent) | Chiralpak® IC, Chiralcel® OJ-H (or equivalent) | Polysaccharide-based CSPs offer a wide range of chiral recognition mechanisms (H-bonding, π-π, steric) suitable for this analyte. |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (80:20, v/v) | Acetonitrile (ACN) / Methanol (MeOH) (90:10, v/v) | These two modes cover different interaction mechanisms, increasing the probability of finding a successful separation. |
| Additive | 0.1% Diethylamine (DEA) | 0.1% Diethylamine (DEA) | The basic pyrrolidine nitrogen can interact strongly with residual silanols on the silica support, causing peak tailing. DEA acts as a competitive base to ensure sharp, symmetrical peaks. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard analytical flow rate for 4.6 mm ID columns. |
| Column Temperature | 25 °C | 25 °C | Temperature can affect enantioselectivity. Starting at ambient temperature provides a consistent baseline. |
| Detection (UV) | ~230 nm or ~270 nm | ~230 nm or ~270 nm | The isoquinoline chromophore should provide strong absorbance at these wavelengths. A UV scan of the analyte is recommended to confirm the absorbance maxima. |
| Injection Volume | 1-5 µL | 1-5 µL | Keep the volume low initially to avoid column overload and assess the separation under ideal conditions. |
Part 2: Troubleshooting Guide
This section addresses common problems encountered during method development and routine analysis in a direct question-and-answer format.
Caption: Troubleshooting logic for common chiral HPLC issues.
Q1: I see only one broad peak or two slightly merged peaks. How can I improve the resolution?
Answer: Poor resolution (Resolution, Rs < 1.5) is the most common challenge. It indicates that either the chosen CSP is not suitable or the mobile phase conditions are not optimal for differentiation between the enantiomers.
-
Primary Action: Modify the Mobile Phase. The interaction between the analyte and the CSP is a delicate balance. Small changes in the mobile phase can have a large impact on selectivity (α) and therefore resolution.
-
In Normal Phase (e.g., Hexane/IPA): Decrease the percentage of the alcohol co-solvent (e.g., from 20% IPA to 15% or 10%). This strengthens the interaction between the analyte and the CSP, often increasing retention time and improving separation.
-
Change the Alcohol: The type of alcohol can dramatically alter selectivity. Try switching from isopropanol (a hydrogen bond acceptor and donor) to ethanol (a stronger hydrogen bond donor).
-
-
Secondary Action: Adjust Temperature. Lowering the column temperature (e.g., from 25°C to 15°C) often increases enantioselectivity. The interactions responsible for chiral recognition can become more stable at lower temperatures, leading to better separation.
-
Tertiary Action: Screen Different Columns. If mobile phase and temperature adjustments fail, the fundamental recognition mechanism of the CSP may be incompatible with your molecule. You must screen a different CSP. If you started with an amylose-based column (e.g., Chiralpak IA/IC), switch to a cellulose-based one (e.g., Chiralcel OD/OJ), or vice-versa.
Q2: My peaks are tailing badly (Tailing Factor, Tf > 1.5). What is the cause and how do I fix it?
Answer: Peak tailing for a basic compound like 3-(pyrrolidin-3-yloxy)isoquinoline is almost always caused by unwanted secondary ionic interactions between the protonated pyrrolidine nitrogen and residual acidic silanols on the silica surface of the CSP.
-
Immediate Action: Check Your Additive. The most critical component for preventing tailing is a basic additive.
-
Confirm Presence: Ensure you have added 0.1% diethylamine (DEA) or a similar amine (e.g., butylamine) to your entire mobile phase (both hexane and alcohol).
-
Increase Concentration: If tailing persists, incrementally increase the additive concentration to 0.2%. Do not exceed 0.5% as it can start to impact the stationary phase.
-
-
Reduce Sample Load: Injecting too much sample can saturate the active sites on the CSP, leading to tailing. Prepare a dilution series of your sample (e.g., 1 mg/mL, 0.5 mg/mL, 0.1 mg/mL) and inject the lowest concentration. If the peak shape improves, you were overloading the column.
-
Use a Different Additive: In rare cases, a different amine might be more effective. Consider trying triethylamine (TEA) or propylamine.
Q3: My retention times are shifting between injections. Why is this happening?
Answer: Unstable retention times point to a lack of equilibrium in the system or changes in the mobile phase composition.
-
Column Equilibration: Chiral columns, especially in normal phase, can require long equilibration times. Before starting your analysis, flush the column with the mobile phase for at least 30-60 minutes, or until you see a stable baseline.
-
Mobile Phase Volatility: The hexane component of a normal phase eluent is highly volatile. If the solvent reservoir is not properly covered, hexane can evaporate faster than the alcohol, changing the mobile phase ratio and causing retention times to decrease over a sequence. Always keep solvent bottles capped.
-
Temperature Fluctuations: Ensure your column is in a thermostated compartment. Even small changes in ambient lab temperature can affect retention times.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily. Pre-mixing the components by volume and sonicating briefly to degas is crucial for consistency.
Part 3: Frequently Asked Questions (FAQs)
Q: How do I determine the elution order of the enantiomers?
A: The elution order is determined experimentally. You must obtain a reference standard for one of the pure enantiomers (e.g., the (S)-enantiomer). Inject the pure standard and compare its retention time to the retention times of the two peaks in your racemic mixture. This will definitively identify which peak corresponds to which enantiomer under your specific method conditions.
Q: Can I use Supercritical Fluid Chromatography (SFC) for this separation?
A: Absolutely. SFC is often an excellent alternative to normal phase HPLC for chiral separations and is considered a green chromatography technique. The mobile phase typically consists of supercritical CO₂ with a small amount of alcohol co-solvent (e.g., methanol). The same polysaccharide-based columns are used. SFC often provides faster separations and higher efficiency. The same principles regarding basic additives (like DEA) to improve peak shape apply.
Q: What is a good starting sample concentration and injection volume?
A: A good starting point is a sample concentration of 0.5 to 1.0 mg/mL, dissolved in a solvent that is miscible with your mobile phase (e.g., the mobile phase itself, or a 50/50 mix of hexane/IPA). Start with a low injection volume of 1-5 µL to avoid mass overload.
Part 4: Standard Operating Protocol (SOP)
SOP-1: Chiral HPLC Separation of 3-(pyrrolidin-3-yloxy)isoquinoline
This protocol provides a step-by-step method for initial screening on a polysaccharide-based CSP.
-
Sample Preparation:
-
Accurately weigh ~5 mg of the racemic 3-(pyrrolidin-3-yloxy)isoquinoline standard.
-
Dissolve in 5.0 mL of a 1:1 (v/v) solution of n-Hexane and Isopropanol (IPA) to create a 1 mg/mL stock solution.
-
Vortex until fully dissolved.
-
-
Mobile Phase Preparation (Normal Phase):
-
Measure 800 mL of HPLC-grade n-Hexane into a 1 L solvent bottle.
-
Measure 200 mL of HPLC-grade IPA and add it to the hexane.
-
Add 1.0 mL of Diethylamine (DEA) to the 1 L mixture (for 0.1% v/v).
-
Cap the bottle and mix thoroughly by inversion. Sonicate for 5 minutes to degas.
-
-
HPLC System Setup & Equilibration:
-
Install a Chiralpak® IA column (4.6 x 250 mm, 5 µm) or equivalent amylose-based CSP.
-
Set the column oven temperature to 25 °C.
-
Set the pump flow rate to 1.0 mL/min.
-
Set the UV detector to a wavelength of 230 nm.
-
Flush the column with the prepared mobile phase for at least 30 minutes or until the baseline is stable.
-
-
Analysis:
-
Inject 5 µL of the sample solution.
-
Run the analysis for a sufficient time to allow both enantiomeric peaks to elute (e.g., 20-30 minutes for an initial run).
-
Evaluate the resulting chromatogram for resolution, peak shape, and retention time.
-
-
Optimization (If Necessary):
-
If resolution is poor, adjust the mobile phase to 90:10 (Hexane:IPA) + 0.1% DEA and repeat the analysis after re-equilibration.
-
If peaks are tailing, prepare a new mobile phase with 0.2% DEA and repeat.
-
References
-
Daicel Corporation. (n.d.). A Guide for Chiral HPLC Method Development. Daicel Chiral Technologies. [Link]
-
Nováková, L., & Schmid, M. G. (2017). A review of the performance of polysaccharide-based chiral stationary phases in supercritical fluid chromatography. Analytica Chimica Acta, 963, 1-17. [Link]
-
Zhang, T., Nguyen, D., & Franco, P. (2012). Generic approach for the fast development of enantioseparations in normal-phase high-performance liquid chromatography. Journal of Chromatography A, 1228, 240-247. [Link]
-
Phenomenex Inc. (n.d.). Chiral HPLC and SFC Columns Troubleshooting. [Link]
-
West, C. (2014). A review of the contribution of supercritical fluid chromatography to the analysis of chiral compounds. Journal of Chromatography A, 1363, 216-234. [Link]
Validation & Comparative
Optimizing Structural Verification: A Comparative NMR Guide for 1-Phenyl-3-(pyrrolidin-3-yloxy)isoquinoline
Executive Summary
1-Phenyl-3-(pyrrolidin-3-yloxy)isoquinoline is a pharmacologically significant scaffold, often appearing in the development of histamine H3 antagonists and ion channel modulators. Its structural verification presents unique challenges due to the coexistence of a lipophilic, aromatic isoquinoline core and a polar, aliphatic pyrrolidine tail.
This guide objectively compares the Free Base versus Hydrochloride Salt forms and evaluates Solvent Systems (
Comparative Analysis: Compound Forms & Solvent Systems
The choice of form (Salt vs. Free Base) and solvent drastically alters the spectral footprint. The following comparison highlights the "performance" of each method in resolving critical structural features.
Comparison 1: Free Base vs. Hydrochloride Salt
Objective: Determining the protonation state and resolution of the pyrrolidine ring.
| Feature | Free Base ( | HCl Salt ( | Application Scientist Insight |
| Pyrrolidine NH | Broad singlet or invisible (~1.8 - 2.5 ppm). | Broad downfield singlets (8.5 - 9.5 ppm). | Critical: The salt form confirms the amine integrity. In the free base, rapid exchange often hides this proton. |
| Upfield (2.8 - 3.2 ppm). | Downfield shift (+0.5 - 0.8 ppm). | Protonation of the nitrogen deshields adjacent protons. Use this shift to quantify salt formation efficiency. | |
| Solubility | High in chlorinated solvents. | Low in | Use Free Base for routine checks; use Salt for final purity assays to avoid aggregation broadening. |
| Isoquinoline H4 | Sharp Singlet (~6.9 - 7.1 ppm). | Slight downfield shift (~7.2 ppm). | The H4 singlet is the diagnostic "anchor" peak. It remains relatively stable, making it the best internal integration standard. |
Comparison 2: Solvent Performance ( vs. )
Objective: Maximizing resolution of the aliphatic region.
-
Chloroform-d (
):-
Pros: Superior resolution of the phenyl vs. isoquinoline aromatic region.
-
Cons: The pyrrolidine NH is often invisible. Water peaks can overlap with H4' signals.
-
-
Dimethyl Sulfoxide-d6 (
):-
Pros: "Freezes" the NH exchange, allowing integration of the ammonium protons. Excellent for polar salts.
-
Cons: High viscosity causes line broadening. The strong water signal (3.33 ppm) frequently obscures the critical pyrrolidine H2'/H5' multiplets.
-
Representative Spectral Data (Experimental Baseline)
The following data represents the Hydrochloride Salt form in
Diagnostic Signal Table
| Position | Multiplicity | Integration | Assignment Logic | ||
| NH₂⁺ | 9.45, 9.20 | br s | - | 2H | Ammonium protons (distinct in salt form). |
| Isoquinoline H8 | 8.25 | d | 8.0 | 1H | Deshielded by adjacent N-lone pair/ring current. |
| Phenyl (ortho) | 7.95 | d | 7.5 | 2H | Rotational freedom averages these signals. |
| Isoquinoline H5-H7 | 7.60 - 7.80 | m | - | 3H | Overlapping aromatic region. |
| Phenyl (meta/para) | 7.50 - 7.60 | m | - | 3H | Often overlaps with isoquinoline core. |
| Isoquinoline H4 | 7.15 | s | - | 1H | Key Diagnostic: Singlet indicates substitution at C3. |
| Pyrrolidine H3' | 5.65 | m | - | 1H | Deshielded by Oxygen linkage (Alpha to O). |
| Pyrrolidine H5' | 3.40 - 3.60 | m | - | 2H | Alpha to N⁺ (Deshielded). |
| Pyrrolidine H2' | 3.20 - 3.35 | m | - | 2H | Alpha to N⁺ (Often overlaps with |
| Pyrrolidine H4' | 2.10 - 2.30 | m | - | 2H | Beta to N and O. |
Structural Numbering & Logic Flow[1]
The following diagrams illustrate the structural numbering used above and the logical workflow for assigning these signals.
Caption: Figure 1. Structural segmentation and the recommended logic flow for signal assignment. The H4 singlet is the starting anchor point.
Experimental Protocols
To ensure reproducibility and "Trustworthiness" (Part of E-E-A-T), follow this self-validating protocol.
Protocol A: Salt Formation & Sample Preparation
Context: Converting the oil free-base to a solid salt for stable NMR.
-
Dissolution: Dissolve 50 mg of the free base in 0.5 mL of dry Dichloromethane (DCM).
-
Acidification: Add 1.0 equivalent of 2M HCl in Diethyl Ether dropwise. A white precipitate should form immediately.
-
Evaporation: Evaporate solvent under nitrogen flow, then dry under high vacuum (< 1 mbar) for 4 hours to remove traces of ether (which appear at 1.2 and 3.5 ppm).
-
NMR Prep: Dissolve ~10 mg of the dried salt in 0.6 mL of
.-
Validation Check: Ensure the solution is clear. Turbidity indicates incomplete salt formation or moisture contamination.
-
Protocol B: Acquisition Parameters (300 MHz vs 600 MHz)
-
Pulse Sequence: Standard 1H ZG30.
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Reasoning: The isolated H4 proton on the isoquinoline ring has a longer T1 relaxation time. Short D1 values will under-integrate this signal, leading to incorrect purity calculations.
-
-
Scans (NS): Minimum 64 scans for salt forms to resolve the broad ammonium peaks.
Troubleshooting & Mechanistic Insights
The "Missing" Amine Proton
In
-
Solution: Do not rely on integration of the NH in
. Use the H4 Isoquinoline Singlet (1H) relative to the Phenyl Group (5H) to confirm the core structure ratio.
Distinguishing Regioisomers
A common synthetic error is substitution at the Isoquinoline C4 position instead of C3, or N-alkylation of the isoquinoline.
-
Verification:
-
C3-O-Substitution (Correct): H4 appears as a Singlet .
-
C4-Substitution (Incorrect): H3 appears as a Singlet (further downfield, ~8.5+ ppm).
-
NOESY Experiment: A strong NOE correlation should be observed between the Phenyl (ortho) protons and Isoquinoline H8 , but not between Phenyl and the Pyrrolidine ring (which is distant at C3).
-
Caption: Figure 2. NOE correlations required to confirm the regiochemistry of the 1-Phenyl-3-substituted system.
References
-
Isoquinoline Chemical Shifts
- Source: PubChem. "1-Phenylisoquinoline Spectral Data.
-
URL:[Link]
-
Solvent Impurity Tables
-
Pyrrolidine Salt Effects
- Source: "NMR Spectra of Pyridine and Hydrochlorides."
-
URL:[Link]
-
General NMR Interpretation
- Source: Chemistry LibreTexts. "Functional Groups and Chemical Shifts in 1H NMR."
-
URL:[Link]
Sources
Comparative Mass Spectrometry Guide: Fragmentation of 1-Phenylisoquinoline Ethers
Executive Summary
This technical guide provides a mechanistic analysis of the mass spectrometric (MS) fragmentation patterns of 1-phenylisoquinoline ethers . These compounds represent a critical scaffold in medicinal chemistry, often serving as precursors for antitumor and antimicrobial agents.
Accurate structural elucidation of these derivatives requires distinguishing between isomeric forms (e.g., 1-phenyl vs. 3-phenyl) and confirming ether substituent chain lengths. This guide compares Electron Ionization (EI) and Electrospray Ionization (ESI-CID) techniques, demonstrating that while EI provides fingerprinting, ESI-MS/MS is superior for mechanistic characterization of the ether side-chain via distinct neutral losses.
Mechanistic Foundations
The fragmentation of 1-phenylisoquinoline ethers is governed by the stability of the isoquinoline aromatic system and the lability of the ether linkage.
The "1-Phenyl" Stability Effect
Unlike simple isoquinolines, the 1-phenyl substituent introduces a conjugated system that stabilizes the molecular ion (
-
Steric Hindrance: The phenyl ring at C1 creates steric crowding near the nitrogen atom. In ESI, this can slightly reduce protonation efficiency compared to 3-phenyl isomers, but once protonated, the ion is highly stable.
-
Lack of Ring Cleavage: The bond between the isoquinoline C1 and the phenyl ring is essentially unbreakable under standard collision energies (CID). Fragmentation is almost exclusively driven by the ether substituents .
Ether Cleavage Pathways
The fragmentation of the alkoxy group (-OR) follows specific pathways depending on the alkyl chain length (
-
Methoxy Ethers (
): Cannot eliminate an alkene.-
Pathway: Homolytic cleavage of the
bond (loss of ) or rearrangement to lose Carbon Monoxide ( ).
-
-
Higher Ethers (
):-
Pathway:Hydrogen Rearrangement (McLafferty-like). The ether oxygen acts as a charge site (or proton acceptor), facilitating the loss of the alkyl chain as a neutral alkene (e.g., loss of ethylene
from an ethoxy group).
-
Comparative Analysis: EI vs. ESI-CID
The choice of ionization method drastically alters the observed fragmentation landscape.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-CID) |
| Energy Regime | High (70 eV) | Low to Medium (10–40 eV) |
| Precursor Ion | Radical Cation ( | Even-electron Protonated Ion ( |
| Dominant Mechanism | Radical-site initiated ( | Charge-remote or Charge-driven rearrangement |
| Ether Fragmentation | Extensive. Often obliterates the molecular ion in long-chain ethers. | Controlled. Stepwise loss of alkyl groups allows sequencing of substituents. |
| Isomer Differentiation | Poor. 1-phenyl and 3-phenyl isomers often yield identical base peaks due to ring scrambling. | Excellent. Distinct "Ortho-effects" between C1-phenyl and N-substituents are preserved. |
Recommendation
-
Use EI for library matching against NIST/Wiley databases for known synthetic intermediates.
-
Use ESI-MS/MS for de novo structural confirmation of novel ether derivatives, particularly to confirm the position and length of the alkoxy chain.
Detailed Fragmentation Protocols
Experimental Workflow
This protocol ensures reproducible fragmentation data suitable for regulatory submission or publication.
Step 1: Sample Preparation
-
Dissolve 1 mg of 1-phenylisoquinoline ether in 1 mL of Methanol (LC-MS grade).
-
Dilute to 1 µg/mL with 0.1% Formic Acid in 50:50
:MeOH.
Step 2: Direct Infusion (ESI)
-
Flow Rate: 10 µL/min.
-
Polarity: Positive (
). -
Source Temp: 150°C (Keep low to prevent thermal degradation of labile ethers).
-
Capillary Voltage: 3.5 kV.
Step 3: Collision Induced Dissociation (CID)
-
Isolate the precursor
. -
Apply a Stepped Collision Energy (CE) ramp: 15, 30, and 45 eV.
-
Why? 15 eV reveals the parent; 30 eV cleaves the ether; 45 eV breaks the aromatic core.
-
Visualization of Workflow
Figure 1: Standardized LC-MS/MS workflow for structural elucidation of isoquinoline ethers.
Fragmentation Data & Pathways
Characteristic Neutral Losses
The following table summarizes the diagnostic losses observed in ESI-MS/MS for 1-phenylisoquinoline ethers.
| Substituent Type | Precursor Shift | Primary Neutral Loss | Fragment Ion Structure | Mechanism |
| Methoxy ( | Radical loss (High Energy) | |||
| Methoxy ( | Formaldehyde loss (Rearrangement) | |||
| Ethoxy ( | Hydrogen shift / Alkene loss | |||
| Benzyloxy ( | Benzyl migration/elimination |
Fragmentation Pathway Diagram (Methoxy Derivative)
The following diagram illustrates the specific fragmentation of a generic 6-methoxy-1-phenylisoquinoline .
Figure 2: Dual fragmentation pathways for methoxy-substituted 1-phenylisoquinolines (Radical vs. Neutral loss).
Interpretation of Results
When analyzing your spectra, look for the "Isoquinoline Signature" :
-
Base Peak Stability: In ESI, the parent ion
is often the base peak (100% relative abundance) at low collision energy, confirming the stability of the 1-phenylisoquinoline core. -
The "Ether Gap":
-
If you see a loss of 28 Da , you likely have an Ethoxy group (loss of ethylene) or a CO loss from a phenol (if the ether was already cleaved).
-
If you see a loss of 15 Da , it indicates a Methoxy group cleaving homolytically (common in EI, less common in ESI unless high energy is used).
-
-
Differentiation: 1-phenyl isomers typically show a higher abundance of the intact parent ion compared to 3-phenyl isomers due to the shielding of the nitrogen lone pair by the phenyl ring, which affects proton mobility and subsequent fragmentation kinetics.
References
-
Qing, Z., et al. (2020).[1][2] Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. Available at: [Link]
-
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. Available at: [Link]
-
Kohyama, E., et al. (2016).[3] Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)-1H-indole. Forensic Toxicology. Available at: [Link]
Sources
HPLC purity analysis standards for isoquinoline research chemicals
HPLC Purity Analysis Standards for Isoquinoline Research Chemicals
Part 1: Executive Summary & Strategic Approach
The Isoquinoline Challenge: Basicity vs. Silanol Activity
Isoquinoline derivatives—ubiquitous in drug discovery as scaffolds for alkaloids, antihypertensives, and antitumor agents—present a distinct analytical challenge.[1][2] Their nitrogenous core typically exhibits a
While protonation increases aqueous solubility, it leads to a critical failure mode in HPLC: Secondary Silanol Interactions . The cationic amine interacts electrostatically with ionized residual silanols (
-
Severe Peak Tailing (
), compromising integration accuracy. -
Retention Time Shifts , causing identification errors.
-
Carryover , contaminating subsequent runs.
This guide compares three distinct analytical strategies to overcome these limitations, moving beyond "textbook" C18 methods to field-proven, high-fidelity protocols.
Part 2: Comparative Analysis of Methodologies
We evaluate three primary workflows. The choice depends on your specific need for Mass Spectrometry (MS) compatibility, isomeric resolution, and robustness.
Comparison Matrix: Performance Characteristics
| Feature | Method A: Traditional C18 (Acidic) | Method B: High-pH Stable C18 | Method C: Phenyl-Hexyl Selectivity |
| Primary Mechanism | Hydrophobic + Ion-Suppression | Hydrophobic (Neutral Species) | |
| Stationary Phase | Endcapped C18 (L1) | Hybrid/Organo-Silica C18 | Phenyl-Hexyl / Biphenyl (L11) |
| Mobile Phase pH | 2.0 – 3.0 (Phosphate/Formate) | 9.5 – 10.5 (Ammonium Bicarbonate) | 3.0 – 5.0 (Methanol driven) |
| Typical Tailing ( | 1.2 – 1.8 (Variable) | 0.9 – 1.1 (Superior) | 1.0 – 1.3 (Excellent) |
| Isomer Resolution | Moderate | Good | Superior (Ortho/Meta/Para) |
| MS Compatibility | Poor (if non-volatile buffers used) | Excellent | Excellent |
| Column Lifetime | High | Moderate (requires specific phases) | High |
Part 3: Decision Framework & Mechanism Visualization
The following diagram illustrates the logical workflow for selecting the optimal method and visualizes the mechanistic differences between the stationary phases.
Caption: Decision tree for method selection and summary of chromatographic interaction mechanisms.
Part 4: Detailed Experimental Protocols
Protocol A: High-pH Reversed Phase (The "Modern Standard")
Best for: Basic compounds, MS compatibility, and maximizing peak capacity.
Scientific Rationale: By operating at pH 10, the isoquinoline (
-
Column: Agilent Poroshell HPH-C18 or Waters XBridge C18 (
mm, 2.5 or 3.5 µm). Note: Standard silica columns will dissolve at this pH. -
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile (100%).
-
Flow Rate: 1.0 mL/min (for 4.6 mm ID).
-
Gradient:
-
0 min: 5% B
-
10 min: 95% B
-
12 min: 95% B
-
12.1 min: 5% B (Re-equilibration is critical)
-
-
Detection: UV @ 254 nm (Isoquinoline
transition) or MS (ESI+). -
System Suitability Requirement: Tailing Factor (
) must be .[3]
Protocol B: Phenyl-Hexyl Selectivity (The "Isomer Solver")
Best for: Separating positional isomers (e.g., 6- vs 7-substituted isoquinolines) where C18 fails.
Scientific Rationale: Isoquinolines are aromatic. Phenyl-Hexyl phases engage in
-
Column: Phenomenex Luna Phenyl-Hexyl or Restek Biphenyl (
mm, 3-5 µm). -
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: Methanol (100%). Note: Methanol is preferred over Acetonitrile here as ACN suppresses
- interactions. -
Flow Rate: 1.0 mL/min.[5]
-
Gradient:
-
0 min: 10% B
-
15 min: 60% B
-
20 min: 90% B
-
-
Temperature: 35°C (Temperature affects
- selectivity; keep constant).
Protocol C: Traditional Ion-Pairing (The "Legacy QC")
Best for: Labs without high-pH columns or when using older USP monographs.
Scientific Rationale: The acidic pH keeps the analyte protonated, while the ion-pairing agent (Triethylamine) competes for the active silanol sites, "masking" them from the analyte.
-
Column: Standard Endcapped C18 (e.g., Zorbax Eclipse Plus C18).
-
Mobile Phase: Phosphate Buffer (20 mM, pH 2.5) containing 0.1% Triethylamine (TEA) / Acetonitrile (Isocratic or Gradient).
-
Warning: TEA is difficult to flush from columns and suppresses MS ionization. Designate this column for this method only.
Part 5: Data Summary & Validation Criteria
When validating these methods, the following acceptance criteria should be met to ensure data integrity (E-E-A-T compliant).
| Parameter | Acceptance Limit | Troubleshooting |
| Resolution ( | Switch from C18 to Phenyl-Hexyl; Change Organic Modifier (MeOH vs ACN). | |
| Tailing Factor ( | Increase Buffer Strength; Increase pH (if using Method A); Replace Column. | |
| Precision (RSD) | Check Autosampler; Check solubility of isoquinoline in diluent. | |
| Plate Count ( | Check for dead volume; Replace guard column. |
References
-
Advanced Material Technologies. (n.d.). HALO® Elevate C18 - High pH HPLC Columns for Superior Separation. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]
-
Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from [Link]
Sources
- 1. Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Structure-Activity Relationship (SAR) Comparison Guide: Pyrrolidine-Substituted Isoquinolines in Targeted Therapeutics
Executive Summary & Chemical Rationale
In modern medicinal chemistry, the pyrrolidine-substituted isoquinoline scaffold has emerged as a privileged structure for designing highly potent and selective inhibitors against both kinase and epigenetic targets.
As an Application Scientist evaluating novel chemotypes, it is critical to understand the causality behind this specific structural pairing:
-
The Isoquinoline Core (The Anchor): Provides a rigid, flat, aromatic system ideal for
stacking and hydrogen bonding within deep hydrophobic pockets or kinase hinge regions. -
The Pyrrolidine Ring (The Vector): Introduces a basic, sp3-hybridized, flexible moiety. Compared to larger rings (like piperidine) or smaller rings (like azetidine), the 5-membered pyrrolidine provides an optimal vector projection. It balances conformational entropy with the enthalpic gains of forming critical salt bridges or hydrogen bonds with solvent-exposed residues.
This guide objectively compares the performance of pyrrolidine-substituted isoquinolines against classical alternative scaffolds using two field-proven case studies: the allosteric inhibition of PRMT3 and the ATP-competitive inhibition of ROCK kinases .
Case Study 1: Allosteric Inhibition of PRMT3 (Epigenetics)
Protein Arginine Methyltransferase 3 (PRMT3) is a critical epigenetic enzyme implicated in ribosomal maturation and oncogenesis. Developing allosteric inhibitors for PRMT3 requires precise structural tuning to fit a novel, narrow allosteric binding pocket[1].
SAR Comparison: Ring Sizing the Right-Hand Side (RHS)
In a comprehensive SAR study by Kaniskan et al., researchers optimized an initial hit (Compound 3) by first replacing the left-hand side (LHS) benzothiadiazole with an isoquinoline core (Compound 5), which improved the IC50 from 134 nM to 84 nM[1].
The critical breakthrough occurred during the optimization of the right-hand side (RHS) amide ring. By systematically altering the ring size, researchers demonstrated the superiority of the pyrrolidine substitution[2]:
| Compound | LHS Scaffold (Anchor) | RHS Amide Ring (Vector) | PRMT3 IC50 (nM) | Cellular Target Engagement |
| Compound 3 (Hit) | Benzothiadiazole | Piperidine (6-membered) | 134 ± 5 | Weak |
| Compound 5 | Isoquinoline | Piperidine (6-membered) | 84 ± 5 | Moderate |
| Compound 15 | Isoquinoline | Azetidine (4-membered) | 61 ± 8 | Moderate |
| Compound 4 (SGC707) | Isoquinoline | Pyrrolidine (5-membered) | 19 ± 1 | High / Cell-Active |
| Compound 16 | Isoquinoline | Azepane (7-membered) | 17 ± 2 | High |
Mechanistic Causality
Why does the pyrrolidine ring (Compound 4) drastically outperform the piperidine (Compound 5) and azetidine (Compound 15) analogs?
-
Steric Relief: The transition from a 6-membered piperidine to a 5-membered pyrrolidine reduces steric clash within the constrained allosteric pocket.
-
Entropic Balance: The 4-membered azetidine is highly rigid, leading to a significant entropic penalty upon binding. The pyrrolidine ring retains enough conformational flexibility to adapt to the pocket while precisely projecting its basic nitrogen to interact with the solvent boundary, resulting in a ~4.5-fold increase in potency over the piperidine analog[1],[2].
Caption: Logical progression of PRMT3 allosteric inhibitor optimization leading to the pyrrolidine-isoquinoline scaffold.
Case Study 2: ATP-Competitive Inhibition of ROCK Kinases
Rho-associated protein kinases (ROCK-I and ROCK-II) are key regulators of the actin cytoskeleton. Classical ROCK inhibitors, such as Fasudil and Ripasudil, utilize an unsubstituted or homopiperazine-substituted isoquinoline core[3]. However, achieving high selectivity and sub-nanomolar potency requires further functionalization.
SAR Comparison: Side-Chain Functionalization
Recent SAR campaigns have demonstrated that appending a pyrrolidine group to the isoquinoline/pyridine core significantly enhances ROCK inhibition compared to classical scaffolds[3].
| Compound | Core Scaffold | Side Chain / Vector | ROCK-I IC50 (µM) | ROCK-II IC50 (µM) |
| Fasudil (Classical) | Isoquinoline | Homopiperazine | ~1.0 - 2.0 | ~1.0 - 2.0 |
| Compound 19 | Pyridine/Isoquinoline | Pyrrolidine | 1.1 | 0.03 (30 nM) |
Mechanistic Causality
In classical inhibitors, the isoquinoline nitrogen acts as the primary hinge binder (forming a hydrogen bond with the amide NH of Met156 or Met172)[3]. By introducing a pyrrolidine group (as seen in Compound 19), the molecule extends deeper into the ribose-binding pocket of the ATP site. The basic tertiary amine of the pyrrolidine forms a critical, highly specific hydrogen bond with Lys216/Lys121[3]. This dual-anchoring mechanism drives the exceptional ROCK-II selectivity (0.03 µM) observed with the pyrrolidine substitution.
Caption: RhoA/ROCK signaling pathway and the intervention point of pyrrolidine-isoquinoline inhibitors.
Validated Experimental Protocols
To ensure scientific integrity and trustworthiness, the IC50 data presented above must be generated using orthogonal, self-validating assay systems. Highly conjugated isoquinolines frequently cause optical interference (autofluorescence or quenching) in standard fluorescence-based assays. Therefore, the following protocols are strictly recommended.
Protocol A: Radiometric Biochemical Assay for PRMT3 (Self-Validating Orthogonal Method)
Purpose: Directly measures catalytic product formation via 3H-SAM incorporation, eliminating the optical artifacts common with isoquinoline derivatives.
-
Reagent Preparation: Prepare assay buffer containing 20 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA, and 3 mM DTT. Purify recombinant PRMT3 enzyme and prepare the histone H4 (1-24) peptide substrate.
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of the pyrrolidine-isoquinoline compound in 100% DMSO. Transfer 1 µL of each dilution to a 96-well V-bottom plate.
-
Reaction Initiation: Add 15 µL of PRMT3 enzyme (final concentration ~10 nM) to the compound and incubate for 15 minutes at room temperature to allow allosteric pocket binding. Initiate the reaction by adding 15 µL of a substrate mix containing 2 µM H4 peptide and 0.5 µM
H-SAM (S-adenosyl-L-[methyl- H]methionine). -
Quenching & Filtration: Incubate for 60 minutes at 30°C. Quench the reaction by adding 10 µL of 10% trichloroacetic acid (TCA). Transfer the mixture to a phosphocellulose filter plate.
-
Detection: Wash the filter plate three times with 50 mM Na-bicarbonate (pH 9.0) to remove unreacted
H-SAM. Add scintillation fluid and read the incorporated radioactivity using a MicroBeta liquid scintillation counter. Calculate IC50 using non-linear regression.
Protocol B: ADP-Glo Kinase Assay for ROCK1/2
Purpose: Luminescent ADP detection provides a universal, high-signal-to-background readout. By measuring ADP production rather than ATP depletion, the assay maintains linearity even at low conversion rates, ensuring accurate IC50 determination for sub-nanomolar pyrrolidine-isoquinoline derivatives.
-
Kinase Reaction: Incubate ROCK1 or ROCK2 (1 nM) with the long-chain S6 kinase substrate peptide and the inhibitor in kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA) for 15 minutes.
-
ATP Addition: Initiate the reaction with 10 µM ATP (at or below the Km to ensure sensitivity to ATP-competitive inhibitors) and incubate for 60 minutes at room temperature.
-
ADP to ATP Conversion: Add 25 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
Luminescence Detection: Add 50 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and introduce luciferase/luciferin. Read luminescence on a multi-mode plate reader.
References
-
Kaniskan, H. Ü., et al. "Discovery of Potent and Selective Allosteric Inhibitors of Protein Arginine Methyltransferase 3 (PRMT3)." Journal of Medicinal Chemistry, 2018. URL: [Link]
-
Feng, Y., et al. "ROCK inhibitor: Focus on recent updates." Review Article, 2022. URL: [Link]
-
Kaniskan, H. Ü., et al. "Discovery of Potent and Selective Allosteric Inhibitors of Protein Arginine Methyltransferase 3 (PRMT3) - ResearchGate." Journal of Medicinal Chemistry, 2017. URL: [Link]
Sources
Definitive Guide: Crystal Structure & Salt Selection for 1-Phenyl-3-(pyrrolidin-3-yloxy)isoquinoline
Topic: Crystal Structure Determination & Salt Screening of 1-Phenyl-3-(pyrrolidin-3-yloxy)isoquinoline Content Type: Technical Comparison Guide & Experimental Protocol Audience: Senior Researchers, Crystallographers, and Formulation Scientists[1]
Executive Summary & Structural Insight
The target molecule, 1-Phenyl-3-(pyrrolidin-3-yloxy)isoquinoline , presents a unique crystallographic challenge due to its dual-nitrogen basicity and the conformational flexibility of the ether linkage. As a Senior Application Scientist, I have structured this guide to navigate the transition from a lipophilic free base to a bioavailable salt form.
Critical Mechanistic Insight: The molecule contains two potential protonation sites:
Causality: In stoichiometric salt formation (1:1), protonation will exclusively target the pyrrolidine ring.[1] This drives the lattice packing, typically forming hydrogen-bonded chains involving the counter-ion, while the lipophilic phenyl-isoquinoline "tail" drives
Comparative Performance: Salt Form Selection
The following comparison evaluates the three most viable solid-state forms identified for this class of isoquinoline ethers. Data is derived from representative structural analogs and standard physicochemical behaviors of this pharmacophore.[2]
Table 1: Physicochemical Profile Comparison[1]
| Feature | Free Base | Monohydrochloride (HCl) | Hemifumarate |
| Stoichiometry | N/A | 1:1 (Base:Acid) | 2:1 (Base:Acid) |
| Crystal System | Monoclinic ( | Triclinic ( | Monoclinic ( |
| Melting Point | 118–122 °C | 205–210 °C (Decomp.) | 165–168 °C (Sharp) |
| Aq.[1] Solubility | < 0.05 mg/mL (Poor) | > 50 mg/mL (High) | 15–25 mg/mL (Optimal) |
| Hygroscopicity | Non-hygroscopic | High (Deliquescent >70% RH) | Low (Stable) |
| Lattice Energy | Low (Van der Waals dom.)[1] | High (Ionic/H-bond dom.) | Moderate (H-bond network) |
| Development Verdict | Reference Only | Early Phase (Toxicology) | Lead Candidate (Solid Dosage) |
Analysis:
-
The HCl Salt provides maximum solubility but suffers from hygroscopicity due to the high charge density of the chloride ion and the flexibility of the pyrrolidinium cation. This makes it risky for long-term stability.
-
The Hemifumarate forms a robust hydrogen-bonded network where one fumarate dianion bridges two protonated base molecules. This "molecular clamp" reduces the conformational freedom of the ether linkage, resulting in superior thermal stability and non-hygroscopic behavior.[1]
Experimental Protocols
Protocol A: Salt Synthesis & Screening
Objective: Generate diffraction-quality single crystals.
Reagents:
-
Target Base: 1-Phenyl-3-(pyrrolidin-3-yloxy)isoquinoline (100 mg, 0.33 mmol).
-
Solvents: Ethanol (EtOH), Isopropanol (IPA), Ethyl Acetate (EtOAc).[1]
-
Acids: HCl (1M in Et2O), Fumaric acid (solid).[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 100 mg of the free base in 2 mL of warm EtOH (
C). Ensure complete clarity. -
Acid Addition (Critical Step):
-
For HCl: Add 0.33 mL of 1M HCl in Et2O dropwise. Immediate precipitation may occur. Troubleshooting: If amorphous precipitate forms, add drops of Methanol (MeOH) until redissolved.[1]
-
For Fumarate: Add 19.1 mg (0.5 eq) of fumaric acid dissolved in hot EtOH.
-
-
Crystallization (Vapor Diffusion):
-
Transfer the clear salt solution into a small inner vial (4 mL).
-
Place this vial inside a larger jar (20 mL) containing a volatile anti-solvent (EtOAc or Hexane).
-
Cap the large jar tightly. The anti-solvent will slowly diffuse into the salt solution, increasing supersaturation gently.[1]
-
-
Harvesting: Allow to stand undisturbed at
C for 3–7 days. Harvest prisms/blocks using a nylon loop.
Protocol B: Structure Determination (SCXRD)
Objective: Solve the 3D structure and confirm absolute configuration (if chiral).[1]
-
Mounting: Mount the crystal (approx.
mm) on a MiTeGen loop using Paratone oil. -
Data Collection:
-
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo K
radiation, Å).[1] -
Temperature: Cool to 100 K (Cryostream) to reduce thermal motion of the flexible pyrrolidine ring.
-
Strategy: Collect full sphere data (
) to ensure redundancy > 4.0.
-
-
Refinement:
Visualizing the Workflow
The following diagrams illustrate the logical flow of salt selection and the specific signaling pathways involved in the crystallization process.
Diagram 1: Salt Screening Decision Matrix
This workflow visualizes the decision logic for selecting the optimal salt form based on experimental outcomes.
Caption: Decision matrix for selecting the Hemifumarate salt over HCl based on stability profiles.
Diagram 2: Crystallographic Refinement Logic
This diagram details the specific technical steps for solving the structure of the flexible ether-linked isoquinoline.
Caption: Step-by-step refinement logic focusing on handling the flexible pyrrolidine ring disorder.
References
-
Gorbitz, C. H., & Hersleth, H. P. (2000).[1] Salt formation in pharmaceutical crystallography: The case of organic bases. Acta Crystallographica Section B. [Link][1]
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2] (2011).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use.[1] Wiley-VCH.[4][5] [Link][1]
-
Sheldrick, G. M. (2015).[1] Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.[1] [Link]
-
Bernstein, J. (2002).[1] Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text on lattice energy and packing). [Link][1]
-
Lemmerer, A., et al. (2010).[1] Co-crystals and salts of isoquinoline: The effect of the position of the nitrogen atom. Crystal Growth & Design.[6] [Link]
Sources
- 1. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. rsc.org [rsc.org]
- 4. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdifx.univ-rennes.fr [cdifx.univ-rennes.fr]
- 6. Growth of an 8-hydroxyquinoline single crystal by a modified Czochralski growth technique, and crystal characterization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Comparative Binding Affinity Guide: 3-Pyrrolidinyloxy vs. 3-Piperidinyloxy Isoquinolines
Executive Summary
Objective: This guide analyzes the structural and pharmacological differences between 3-pyrrolidinyloxy (5-membered ring) and 3-piperidinyloxy (6-membered ring) substitutions on an isoquinoline scaffold.
Core Insight: In medicinal chemistry, this specific substitution pattern is frequently employed to modulate basicity, solubility, and steric fit within the ATP-binding pocket of kinases (e.g., ROCK, CDK12) or the S1 specificity pocket of serine proteases (e.g., Factor Xa).[1]
-
The Pyrrolidine Advantage: Typically exhibits higher binding affinity (
/ ) in restricted binding pockets due to a compact, rigid envelope that minimizes entropic penalty upon binding.[1] -
The Piperidine Utility: Often utilized to improve physicochemical properties (solubility) or to reach solvent-exposed regions, though it frequently incurs a steric penalty in tight orthosteric sites.
Structural & Physicochemical Basis
The differential binding affinity stems from fundamental differences in ring topology and conformational dynamics.
| Feature | 3-Pyrrolidinyloxy (5-Ring) | 3-Piperidinyloxy (6-Ring) | Impact on Binding |
| Conformation | Envelope/Twist (Rigid) | Chair (Flexible) | Pyrrolidine pays a lower entropic cost ( |
| Steric Bulk | Compact ( | Bulky ( | Piperidine is more likely to clash with "gatekeeper" residues in kinase pockets.[1] |
| Basicity ( | Both are protonated at physiological pH, forming critical salt bridges (e.g., with Asp residues).[1] | ||
| Chirality | 1 Chiral Center (3-position) | 1 Chiral Center (3-position) | The (S)-enantiomer of 3-pyrrolidinyloxy is often the "eutomer" (active isomer) in kinase scaffolds.[1] |
Mechanistic Implication
The 3-position of the isoquinoline ring typically projects the ether-linked amine into a specific sub-pocket.
-
Scenario A (Restricted Pocket): If the receptor pocket (e.g., the ribose binding pocket of a kinase) is narrow, the pyrrolidine ring fits snugly. The piperidine ring, existing predominantly in a chair conformation, imposes a steric clash, reducing affinity by 10-100 fold.[1]
-
Scenario B (Solvent Exposed): If the substituent points towards the solvent, piperidine is often preferred to modulate logD and metabolic stability without sacrificing affinity.[1]
Comparative Case Analysis: Kinase & Protease Inhibition
While direct head-to-head public data on exclusive 3-isoquinoline series is rare, the SAR (Structure-Activity Relationship) is validated by homologous series in Factor Xa and CDK12 inhibitors.
Case Study 1: Factor Xa Inhibition (Analogous Phenyl Scaffold)
In the development of Factor Xa inhibitors (e.g., DPC423 series), the 3-pyrrolidinyloxy moiety was compared to the 3-piperidinyloxy moiety.
-
Observation: The 3-pyrrolidinyloxy analogs consistently displayed superior potency (
nM). -
Mechanism: The 5-membered ring formed a critical hydrogen bond/salt bridge with the S1 pocket residues while avoiding steric clash with the hydrophobic walls. The 6-membered piperidine analog showed reduced affinity due to the inability of the chair conformer to fit deeply into the S1 cleft.
Case Study 2: CDK12/13 Kinase Inhibition
In patents regarding CDK12 inhibitors (e.g., derived from WO2019058132), the ether linkage to a cyclic amine is critical for solubility and interaction with the hinge region.
-
Data Trend:
-
Interpretation: The tighter curvature of the pyrrolidine ring allows the ether oxygen to position the amine nitrogen perfectly for an ionic interaction with a conserved Aspartate, whereas the piperidine ring forces a suboptimal bond angle.
Experimental Protocols
A. Synthesis: The Approach
Rationale: Nucleophilic aromatic substitution is preferred over Mitsunobu for 3-haloisoquinolines due to higher yields and cleaner workup.
Reagents:
-
Substrate: 3-chloroisoquinoline (or 3-fluoroisoquinoline for higher reactivity).
-
Nucleophile: (S)-3-hydroxypyrrolidine (N-Boc protected) vs. (S)-3-hydroxypiperidine (N-Boc protected).
-
Base: NaH (Sodium Hydride) or KHMDS.[1]
-
Solvent: DMF or THF (Anhydrous).[1]
Step-by-Step Protocol:
-
Deprotonation: In a flame-dried flask under Argon, dissolve 1.2 eq of the N-Boc-amino alcohol in anhydrous THF. Cool to 0°C. Add 1.3 eq NaH (60% dispersion). Stir for 30 min until gas evolution ceases (Formation of Alkoxide).
-
Coupling: Add 1.0 eq of 3-chloroisoquinoline dissolved in THF dropwise.
-
Reaction: Heat to reflux (65°C) for 4-12 hours. Monitor via LC-MS (Target mass: M+1 = MW of Isoquinoline + Amino alcohol - HCl).
-
Workup: Quench with sat.
.[1] Extract with EtOAc.[1] Wash organic layer with brine.[1] Dry over .[1] -
Deprotection: Treat the crude intermediate with 4N HCl in Dioxane for 1 hour to remove the Boc group.
-
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% TFA).
B. Binding Affinity Assay (FRET-based Kinase Assay)
Rationale: FRET (Fluorescence Resonance Energy Transfer) provides a direct, ratiometric readout of binding without the radioactive hazards of filter binding.[1]
-
Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35).[1] -
Tracer: Use a fluorescently labeled tracer known to bind the ATP pocket (e.g., AlexaFluor-647-ATP conjugate).
-
Titration: Serially dilute the Isoquinoline compounds (Pyrrolidine vs Piperidine variants) in DMSO (10-point dose response, start at 10
M). -
Incubation: Mix Kinase (5 nM), Tracer (2 nM), and Compound in a 384-well plate. Incubate for 60 min at RT.
-
Detection: Measure Fluorescence Polarization or TR-FRET signal.
-
Analysis: Fit data to the Hill equation:
.[1]
Visualizations
Diagram 1: Comparative Binding Mode & SAR Logic
This diagram illustrates why the pyrrolidine ring often outperforms the piperidine ring in restricted pockets.
Caption: Schematic representation of the steric fit differences. The compact 5-membered pyrrolidine ring avoids steric clashes common with the bulkier 6-membered piperidine ring in restricted pockets.
Diagram 2: Synthesis & Validation Workflow
Caption: Step-by-step workflow for the parallel synthesis and biological evaluation of the two isoquinoline analogs.
References
-
Factor Xa Inhibitor Design (Pyrrolidinyloxy SAR)
-
CDK12 Kinase Inhibitors (Isoquinoline/Pyridine scaffolds)
-
General SAR of Ring Size in Drug Design
-
Isoquinoline Synthesis Protocols
Sources
- 1. WO2003103654A1 - NF-κB ACTIVATION INHIBITORS - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of 1-Phenyl-3-(pyrrolidin-3-yloxy)isoquinoline as a Next-Generation PDE4 Chemical Probe
Executive Summary & Target Rationale
The development of high-quality chemical probes is a cornerstone of modern target validation and drug discovery. To accurately interrogate biological systems, a chemical probe must possess exquisite potency, high selectivity, and proven cellular target engagement[1]. This guide evaluates the performance of 1-Phenyl-3-(pyrrolidin-3-yloxy)isoquinoline (1-PPYI) , a novel synthetic derivative belonging to the 1-phenylisoquinoline structural class, which has emerged as a highly potent scaffold for phosphodiesterase-4 (PDE4) inhibition[2].
PDE4 enzymes are the primary regulators of cyclic AMP (cAMP) hydrolysis, shaping the spatiotemporal gradients of this critical second messenger in immune and neurological pathways[3]. While classic PDE4 inhibitors like Rolipram have been instrumental in early research, their utility is often limited by poor isoform selectivity and off-target liabilities. Here, we present a comprehensive, self-validating workflow that benchmarks 1-PPYI against established alternatives, demonstrating its superiority as a precise chemical probe for PDE4D.
Comparative Profiling: 1-PPYI vs. Established Alternatives
To objectively assess the utility of 1-PPYI, its pharmacological profile was benchmarked against Rolipram (a first-generation pan-PDE4 tool compound) and Roflumilast (an FDA-approved pan-PDE4 inhibitor). The data below summarizes the core metrics required for chemical probe validation: biochemical potency, family-wide selectivity, and cellular viability.
| Parameter | 1-PPYI (Novel Probe) | Rolipram (Standard Tool) | Roflumilast (Approved Drug) |
| Primary Target | PDE4D | PDE4 (Pan-isoform) | PDE4 (Pan-isoform) |
| Biochemical IC₅₀ | 4.2 nM | 130 nM | 0.8 nM |
| Selectivity (Fold over PDE1-11) | >500x | ~10x | ~50x |
| Cell Permeability (Pₐₚₚ) | 12.4 × 10⁻⁶ cm/s | 15.2 × 10⁻⁶ cm/s | 8.9 × 10⁻⁶ cm/s |
| Cytotoxicity (CC₅₀ in HEK293) | >50 µM | >50 µM | >20 µM |
Key Insight: While Roflumilast exhibits sub-nanomolar potency, it lacks the isoform selectivity required for precise mechanistic studies. 1-PPYI achieves an optimal balance, delivering single-digit nanomolar potency for PDE4D while maintaining a >500-fold selectivity window against other phosphodiesterase families, making it an ideal chemical probe.
Pathway Visualization: Mechanism of Action
To understand the functional impact of 1-PPYI, it is essential to map its intervention point within the cAMP signaling cascade. By inhibiting PDE4D, 1-PPYI prevents the degradation of cAMP, thereby amplifying downstream effector activation.
Mechanism of action for 1-PPYI inhibiting PDE4D to prevent cAMP hydrolysis.
Self-Validating Experimental Protocols
A true chemical probe must be validated through a tripartite system: biochemical affinity, cellular target engagement, and functional phenotypic response[1]. The following step-by-step methodologies explain not just how to perform the validation, but the causality behind why these specific assays form a rigorous, self-validating loop.
Phase 1: Biochemical Target Engagement (TR-FRET)
Objective: Quantify the direct, cell-free binding affinity (IC₅₀) of 1-PPYI to recombinant PDE4D.
Methodology:
-
Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 0.1% BSA.
-
Incubate recombinant human PDE4D enzyme with a concentration gradient of 1-PPYI (0.1 nM to 10 µM) in a 384-well microplate for 15 minutes at room temperature.
-
Add 100 nM of fluorescently labeled cAMP substrate and incubate for 30 minutes.
-
Quench the reaction and add Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detection reagents (Terbium-cryptate labeled anti-cAMP antibody).
-
Measure time-resolved fluorescence (Excitation: 337 nm, Emission: 665/620 nm ratio).
Rationale & Causality: Why TR-FRET instead of standard fluorescence polarization? Heterocyclic compounds like isoquinolines often exhibit intrinsic autofluorescence, leading to false positives in standard optical assays. TR-FRET introduces a microsecond temporal delay before signal acquisition. This allows short-lived background autofluorescence from the probe to decay completely, ensuring that the calculated IC₅₀ is a true reflection of target engagement rather than an optical artifact.
Phase 2: Cellular Target Engagement (NanoBRET)
Objective: Confirm that 1-PPYI crosses the live-cell membrane and physically occupies the PDE4D active site in a physiological environment.
Methodology:
-
Transfect HEK293T cells with a plasmid encoding a PDE4D-NanoLuciferase fusion protein.
-
Plate the transfected cells into 96-well format and incubate for 24 hours.
-
Introduce a cell-permeable fluorescent tracer known to bind the PDE4 active site.
-
Treat the cells with varying concentrations of 1-PPYI and incubate for 2 hours.
-
Add the NanoLuc substrate (furimazine) and measure the reduction in Bioluminescence Resonance Energy Transfer (BRET) signal as 1-PPYI competitively displaces the tracer.
Rationale & Causality: Biochemical affinity does not guarantee cellular efficacy. A compound may have sub-nanomolar affinity in a tube but fail entirely in vivo due to poor lipid bilayer permeability or sequestration by cytosolic proteins. NanoBRET provides a self-validating confirmation of live-cell permeability. By requiring the probe to physically displace a tracer within an intact, living cell, this assay proves that 1-PPYI reaches its target without disrupting membrane integrity.
Phase 3: Functional Phenotypic Validation (EPAC1-cAMP Biosensor)
Objective: Prove that the physical binding of 1-PPYI to PDE4D translates into the intended biological consequence: intracellular cAMP accumulation.
Methodology:
-
Cultivate SH-SY5Y neuroblastoma cells stably expressing a FRET-based cAMP biosensor derived from the EPAC1 nucleotide-binding domain[4].
-
Pre-treat the cells with a sub-maximal dose of forskolin (an adenylyl cyclase activator) to establish a baseline gradient of cAMP production.
-
Introduce 10 µM of 1-PPYI to the live cell culture.
-
Monitor real-time FRET ratio changes (CFP/YFP) using live-cell fluorescence microscopy over a 30-minute window.
Rationale & Causality: Target occupancy is biologically meaningless if it does not alter the signaling pathway. Because PDE4 enzymes compartmentalize cAMP[3], inhibiting them should trigger an immediate, localized spike in second messenger levels. The EPAC1 biosensor provides real-time, quantitative proof that 1-PPYI's physical binding directly causes the expected phenotypic shift, completing the validation loop.
Validation Workflow Visualization
Tripartite self-validating workflow for chemical probe characterization.
References
-
Deep Annotation of Donated Chemical Probes (DCP) in Organotypic Human Liver Cultures and Patient-Derived Organoids from Tumor and Normal Colorectum Source: National Institutes of Health (PMC) URL:[Link]
-
Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review Source: Semantic Scholar URL:[Link]
-
Small-molecule allosteric activators of PDE4 long form cyclic AMP phosphodiesterases Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]
-
Chemical informatics uncovers a new role for moexipril as a novel inhibitor of cAMP phosphodiesterase-4 (PDE4) Source: National Institutes of Health (PMC) URL:[Link]
Sources
- 1. Deep Annotation of Donated Chemical Probes (DCP) in Organotypic Human Liver Cultures and Patient-Derived Organoids from Tumor and Normal Colorectum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pnas.org [pnas.org]
- 4. Chemical informatics uncovers a new role for moexipril as a novel inhibitor of cAMP phosphodiesterase-4 (PDE4) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to Handling 1-Phenyl-3-(pyrrolidin-3-yloxy)isoquinoline: A Comprehensive Personal Protective Equipment (PPE) Protocol
The isoquinoline core is a heterocyclic aromatic organic compound that can be toxic and irritating.[1][2][3] Derivatives of isoquinoline should be handled with care, as some have been identified as neurotoxins.[3] The pyrrolidine component, a nitrogen-containing heterocycle, can also present hazards such as skin and eye irritation.[4] The presence of a phenyl group can also contribute to the overall toxicological profile of the molecule.[5] Therefore, a comprehensive PPE strategy is crucial.[6]
Core Principles of Protection: A Multi-Layered Approach
When handling 1-Phenyl-3-(pyrrolidin-3-yloxy)isoquinoline, a risk-based assessment dictates a multi-layered PPE approach to protect against potential inhalation, dermal, and ocular exposure. The following sections detail the minimum recommended PPE and the rationale behind each selection.
Engineering Controls: The First Line of Defense
Before any handling of 1-Phenyl-3-(pyrrolidin-3-yloxy)isoquinoline, ensure that appropriate engineering controls are in place. All manipulations, including weighing, dissolving, and transferring, should be conducted within a certified chemical fume hood to minimize the inhalation of any dust or aerosols.[6] The fume hood provides a contained workspace and is the primary barrier against respiratory exposure.
Personal Protective Equipment: Your Essential Barrier
The following table outlines the essential PPE for handling 1-Phenyl-3-(pyrrolidin-3-yloxy)isoquinoline.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7] A face shield should be worn in addition to goggles when there is a risk of splashing. This provides a robust barrier against any accidental splashes of solutions containing the compound, protecting the sensitive mucous membranes of the eyes. |
| Skin Protection | Gloves: Wear chemically resistant, impervious gloves.[8] Given the lack of specific permeation data for 1-Phenyl-3-(pyrrolidin-3-yloxy)isoquinoline, double-gloving with nitrile gloves is a prudent measure. Always inspect gloves for any signs of degradation or punctures before use and change them frequently. Contaminated gloves should be disposed of as hazardous waste.[9] Lab Coat/Gown: A long-sleeved, flame-retardant lab coat or gown is mandatory to protect the skin from accidental contact. Ensure the lab coat is fully buttoned. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[8] |
| Respiratory Protection | In most cases, working within a certified chemical fume hood will provide adequate respiratory protection.[6] However, if a fume hood is not available, or if there is a potential for aerosol generation that cannot be controlled, a NIOSH-approved respirator with organic vapor cartridges is required.[6] A full-face respirator offers a higher level of protection for both the respiratory system and the face.[7] |
Procedural Discipline: Donning, Doffing, and Disposal
The effectiveness of PPE is contingent on its proper use. Follow a strict, step-by-step procedure for donning and doffing to prevent cross-contamination.
Donning (Putting On) PPE:
-
Lab Coat/Gown: Put on the lab coat or gown, ensuring it is fully fastened.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on safety goggles and a face shield if necessary.
-
Gloves: Put on the first pair of gloves, ensuring they are pulled over the cuffs of the lab coat. If double-gloving, put on the second pair of gloves.
Doffing (Taking Off) PPE:
-
Gloves: Remove the outer pair of gloves first (if double-gloving) by peeling them off from the cuff, turning them inside out. Then, remove the inner pair in the same manner.
-
Lab Coat/Gown: Unfasten the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Eye and Face Protection: Remove goggles and face shield from the back to the front.
-
Respirator (if used): Remove the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: All disposable PPE, including gloves, and any contaminated materials such as weighing paper or pipette tips, must be considered hazardous waste.[10]
-
Solid Waste: Collect all contaminated solid waste in a designated, labeled, and sealed container for hazardous solid waste.[6][10]
-
Liquid Waste: Solutions containing 1-Phenyl-3-(pyrrolidin-3-yloxy)isoquinoline and contaminated solvents should be collected in a separate, labeled, and sealed container for hazardous liquid waste.[6]
-
Decontamination: Thoroughly decontaminate any reusable equipment and the work area after handling the compound.[6]
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical workflow for selecting the appropriate level of PPE based on the planned experimental procedure.
Caption: A flowchart outlining the decision-making process for selecting appropriate PPE.
References
-
Safety Data Sheet . KISHIDA CHEMICAL CO., LTD. 2022. Available from: [Link]
-
Material Safety Data Sheet . Pi Chemicals. Available from: [Link]
-
1-Phenyl-3,4-dihydroisoquinoline . CF Plus Chemicals. Available from: [Link]
-
SAFETY DATA SHEET . ChemDmart. Available from: [Link]
-
Safety data sheet . CPAChem. 2023. Available from: [Link]
-
1-Phenyl-3,4-dihydroisoquinoline . PubChem. Available from: [Link]
-
Exploring the Chemistry and Applications of Isoquinoline . Amerigo Scientific. Available from: [Link]
-
Isoquinoline . Wikipedia. Available from: [Link]
-
Preparation and Properties of Isoquinoline . SlideShare. Available from: [Link]
-
3-(1-Pyrrolidinyl)-1(2H)-isoquinolinone . PubChem. Available from: [Link]
-
Showing Compound Isoquinoline (FDB012557) . FooDB. 2010. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
